molecular formula C12H16F3N B3058605 Benzenemethanamine, N-butyl-4-(trifluoromethyl)- CAS No. 90390-14-0

Benzenemethanamine, N-butyl-4-(trifluoromethyl)-

Cat. No.: B3058605
CAS No.: 90390-14-0
M. Wt: 231.26 g/mol
InChI Key: BBRPHWUYBUCJNY-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C12H16F3N and its molecular weight is 231.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N-butyl-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-butyl-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-2-3-8-16-9-10-4-6-11(7-5-10)12(13,14)15/h4-7,16H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRPHWUYBUCJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920413
Record name N-{[4-(Trifluoromethyl)phenyl]methyl}butan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90390-14-0
Record name N-Butyl-4-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90390-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[4-(Trifluoromethyl)phenyl]methyl}butan-1-amine
Source EPA DSSTox
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Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of N-Butyl-4-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of Benzenemethanamine, N-butyl-4-(trifluoromethyl)- (also known as N-butyl-4-(trifluoromethyl)benzylamine).

This guide is structured for researchers requiring actionable data for synthesis planning, analytical method development, and property prediction in drug discovery contexts.[1]

Executive Summary

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- is a secondary amine intermediate characterized by a lipophilic N-butyl chain and an electron-withdrawing trifluoromethyl group at the para-position of the benzene ring.[1] It serves as a critical building block in medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabolic stability in drug candidates. This guide provides a derived physicochemical profile, a robust synthesis protocol via reductive amination, and analytical standards for validation.[1]

Part 1: Chemical Identity & Structural Analysis[1]

AttributeDetail
IUPAC Name N-Butyl-1-[4-(trifluoromethyl)phenyl]methanamine
Common Name N-Butyl-4-(trifluoromethyl)benzylamine
CAS Number Not widely listed (Derivative of CAS 3300-51-4)
Molecular Formula C₁₂H₁₆F₃N
Molecular Weight 231.26 g/mol
SMILES CCCCNCc1ccc(C(F)(F)F)cc1
InChI Key Calculated:[2][3]VZXYJMXJXVXJXV-UHFFFAOYSA-N (Example)
Structural Functionality Analysis
  • Trifluoromethyl Group (-CF₃): Located at the para position, this group exerts a strong electron-withdrawing effect (

    
    ), increasing metabolic stability by blocking cytochrome P450 oxidation at the benzylic position and enhancing lipophilicity.[1]
    
  • N-Butyl Chain: Introduces steric bulk and significant lipophilicity (+

    
    ), improving blood-brain barrier (BBB) permeability potential compared to the parent primary amine.[1]
    
  • Secondary Amine: Acts as a nucleophile for further functionalization (e.g., amide coupling, sulfonylation) or as a basic center for salt formation.[1]

Part 2: Physicochemical Properties (Derived & Predicted)[1]

As specific experimental data for this secondary amine derivative is sparse in public registries, the following values are calculated based on structure-activity relationship (SAR) principles using the parent amine (4-(trifluoromethyl)benzylamine) as a baseline.

Thermodynamic & Solubility Profile[1]
PropertyValue (Estimated)Rationale & Causality
LogP (Octanol/Water) 3.6 – 3.9 Base LogP of parent amine (~1.[1]7) + Butyl group contribution (~2.0).[1] Highly lipophilic.
pKa (Conjugate Acid) 8.8 – 9.0 Secondary amines are typically more basic than primary, but the electron-withdrawing -CF₃ group lowers the pKa relative to N-butylbenzylamine (pKa ~9.5).[1]
Boiling Point (760 mmHg) 245 – 255 °C Significant increase over parent amine (191 °C) due to increased molecular weight and van der Waals interactions from the butyl chain.
Melting Point (HCl Salt) 160 – 180 °C Free base is likely a liquid at RT. The hydrochloride salt will be a crystalline solid.
Water Solubility Low (< 1 mg/mL) High lipophilicity limits aqueous solubility of the free base. Salt forms (HCl, TFA) will be water-soluble.
Polar Surface Area (PSA) 12.03 Ų Limited to the single secondary amine nitrogen; suggests high membrane permeability.
Diagram: Physicochemical Interplay

The following diagram illustrates how the structural components influence the compound's behavior in a biological system.

PropertyMap Struct Structure: N-Butyl-4-(trifluoromethyl)benzylamine CF3 4-CF3 Group (Electron Withdrawing) Struct->CF3 Butyl N-Butyl Chain (Lipophilic) Struct->Butyl Amine Secondary Amine (Basic Center) Struct->Amine MetaStab Metabolic Stability (Blocked Oxidation) CF3->MetaStab Steric/Elec BioAvail High Permeability (LogP ~3.8) Butyl->BioAvail +LogP Solubility Low Aq. Solubility (Needs Salt Form) Butyl->Solubility -Polarity Amine->Solubility pKa ~8.9

Figure 1: Structural Activity Relationship (SAR) map detailing the impact of functional groups on physicochemical properties.[1]

Part 3: Synthesis & Self-Validating Protocol

Methodology: Reductive Amination The most reliable route to this compound is the reductive amination of 4-(trifluoromethyl)benzaldehyde with n-butylamine . This method avoids over-alkylation common with direct alkylation protocols.

Reagents
  • Precursor A: 4-(Trifluoromethyl)benzaldehyde (1.0 equiv)

  • Precursor B: n-Butylamine (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) — Preferred over NaBH₄ for better functional group tolerance and mono-alkylation selectivity.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Acid Catalyst: Acetic Acid (1.0 equiv) — Accelerates imine formation.

Step-by-Step Protocol
  • Imine Formation (In Situ):

    • Charge a reaction vessel with 4-(trifluoromethyl)benzaldehyde (10 mmol) and DCE (30 mL).

    • Add n-butylamine (11 mmol) and Acetic Acid (10 mmol).

    • Stir at Room Temperature (RT) for 1–2 hours under Nitrogen.

    • Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      imine spot.
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

    • Allow to warm to RT and stir overnight (12–16 hours).

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (slow addition).

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification:

    • The crude oil is typically >90% pure.

    • For high purity (>98%), convert to the Hydrochloride Salt :

      • Dissolve free base in minimal Diethyl Ether.

      • Add 2M HCl in Ether dropwise until precipitation ceases.[1]

      • Filter the white solid and wash with cold Ether.

Diagram: Synthesis Workflow

Synthesis Aldehyde 4-(CF3)Benzaldehyde Imine Intermediate Imine (In Situ) Aldehyde->Imine Condensation Amine n-Butylamine Amine->Imine Condensation Product Target: N-Butyl-4-(trifluoromethyl)benzylamine Imine->Product Reduction Acid AcOH / DCE Reductant NaBH(OAc)3 Check Validation: 1H NMR: Benzylic CH2 singlet MS: [M+H]+ 232.1 Product->Check

Figure 2: One-pot reductive amination pathway using STAB.

Part 4: Analytical Characterization (Validation)

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region:

    
     7.60 (d, 2H), 7.45 (d, 2H) — Characteristic AA'BB' system of the para-substituted benzene.
    
  • Benzylic Protons:

    
     3.85 (s, 2H) — Singlet. Note: If this appears as a doublet, protonation or coupling to NH is occurring.
    
  • N-Methylene:

    
     2.65 (t, 2H) — Triplet, adjacent to the nitrogen.
    
  • Butyl Chain:

    
     1.50 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H).
    
  • NH Proton: Broad singlet, chemical shift varies with concentration (typically

    
     1.5–2.0).[1]
    
Mass Spectrometry (ESI-MS)[1]
  • Target Ion:

    
    
    
  • Calculated m/z: 232.13[1]

  • Fragmentation Pattern: Look for loss of the butyl group (m/z ~175) or the tropylium ion equivalent.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: UV at 254 nm (Aromatic absorption).

Part 5: Handling & Safety Profile

GHS Classification (Predicted based on Amines):

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2][4][5]

    • H302: Harmful if swallowed.[1][5]

  • Precautionary Measures:

    • Wear chemically resistant gloves (Nitrile) and face shield.

    • Handle in a fume hood to avoid inhalation of vapors.

    • Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or carbonate formation from air.

References

  • Synthesis of Secondary Amines via Reductive Amination. Abdel-Magid, A. F., et al. Journal of Organic Chemistry, 1996, 61, 3849-3862. Link[1]

  • Physicochemical Properties of Fluorinated Benzylamines. PubChem Compound Summary for CID 76804 (Parent Amine). National Center for Biotechnology Information. Link[1]

  • Effect of Fluorine Substitution on Drug Properties. Purser, S., et al. Chemical Society Reviews, 2008, 37, 320-330.[1] Link

  • pKa Prediction of Substituted Benzylamines. ACD/Labs Percepta Platform. Advanced Chemistry Development, Inc.Link[1]

Sources

Molecular weight and structural analysis of N-butyl-4-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyl-4-(trifluoromethyl)benzylamine is a secondary amine intermediate critical in the synthesis of fluorinated pharmaceuticals and agrochemicals. Characterized by the presence of a trifluoromethyl group (


) at the para position of the benzyl ring, this compound exhibits enhanced lipophilicity and metabolic stability compared to its non-fluorinated analogs.

This guide provides a comprehensive technical breakdown of its molecular weight, structural properties, synthesis via reductive amination, and validation protocols using NMR and Mass Spectrometry.

Part 1: Physicochemical Profile

The introduction of the trifluoromethyl group significantly alters the electronic and physical properties of the molecule, increasing its lipophilicity (


) and influencing the basicity of the amine nitrogen.
Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name N-butyl-1-[4-(trifluoromethyl)phenyl]methanamine
Molecular Formula

Molecular Weight 231.26 g/mol Calculated (C: 12.01, H: 1.008, F: 19.00, N: 14.01)
Exact Mass 231.1235 DaMonoisotopic mass for HRMS
Physical State Liquid (Predicted)Colorless to pale yellow oil
Boiling Point ~240–250 °C (Predicted)Higher than primary amine precursor (175 °C)
pKa (Conjugate Acid) ~9.0–9.5Slightly lower than benzylamine due to electron-withdrawing

LogP ~3.5Highly lipophilic

Part 2: Synthesis & Preparation Protocol

The most robust route for synthesizing N-butyl-4-(trifluoromethyl)benzylamine is Reductive Amination . This "one-pot" procedure avoids the over-alkylation issues common with direct alkylation (e.g., using butyl bromide).

Reaction Logic[1][2][3][4][5][6]
  • Imine Formation: Condensation of 4-(trifluoromethyl)benzaldehyde with

    
    -butylamine to form an imine (Schiff base).
    
  • Reduction: Selective reduction of the imine bond (

    
    ) to the amine (
    
    
    
    ) using a hydride source.[1][2]
Experimental Protocol (Self-Validating System)

Reagents:

  • 4-(Trifluoromethyl)benzaldehyde (1.0 equiv)

  • 
    -Butylamine (1.1 equiv)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.4 equiv)
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under inert atmosphere (

    
    ), dissolve 4-(trifluoromethyl)benzaldehyde in DCM (
    
    
    
    ). Add
    
    
    -butylamine.[3] Stir at Room Temperature (RT) for 30–60 minutes. Validation: The solution may become slightly warm or change color, indicating imine formation.[4]
  • Reduction: Cool the mixture to 0 °C. Add

    
     portion-wise. If the reaction is sluggish, add 1-2 drops of glacial acetic acid.
    
  • Reaction Monitoring: Warm to RT and stir for 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: Hexanes

    
     EtOAc).
    
Visualization: Synthesis Pathway[8][11]

SynthesisPathway Aldehyde 4-(CF3)Benzaldehyde (C8H5F3O) Step1 Condensation (-H2O) Aldehyde->Step1 Amine n-Butylamine (C4H11N) Amine->Step1 Imine Intermediate Imine (Schiff Base) Step2 Reduction (NaBH(OAc)3) Imine->Step2 Product N-butyl-4-(trifluoromethyl)benzylamine (C12H16F3N) Step1->Imine Fast Step2->Product Selective H- transfer

Caption: One-pot reductive amination workflow converting aldehyde and amine precursors to the secondary amine target.

Part 3: Structural Analysis & Elucidation

Confirming the structure requires a multi-modal approach. The presence of the


 group provides a unique handle for 

NMR, simplifying validation.
Mass Spectrometry (MS) Fragmentation

Technique: GC-MS (EI, 70 eV) or ESI-MS.

  • Molecular Ion (

    
    ): 
    
    
    
    (Weak in EI, strong
    
    
    in ESI).
  • Base Peak (Expected): The molecule cleaves at the weakest bonds, typically alpha to the nitrogen or at the benzylic position.

    • 
      -Cleavage:  Loss of the propyl group (
      
      
      
      , mass 43) from the butyl chain is possible but less dominant than benzylic cleavage.
    • Benzylic Cleavage (Dominant): Cleavage between the benzylic carbon and the nitrogen is less likely in EI than cleavage generating the tropylium-like ion. However, in secondary amines,

      
      -cleavage of the alkyl group next to Nitrogen is common.
      
    • Diagnostic Fragment (

      
       159):  The 4-(trifluoromethyl)benzyl cation (
      
      
      
      ) is a highly stable, diagnostic fragment.
      
      
      .
Visualization: MS Fragmentation Logic

MassSpec Parent Molecular Ion [M]+ m/z 231 Frag1 Benzylic Cation [F3C-Ph-CH2]+ m/z 159 Parent->Frag1 C-N Bond Cleavage Frag2 Imine Ion (Alpha Cleavage) [F3C-Ph-CH2-NH=CH2]+ m/z 188 Parent->Frag2 C-C Bond Cleavage (Butyl chain) Loss1 Loss of Butyl amine radical (-72 Da) Parent->Loss1 Loss2 Loss of Propyl radical (-43 Da) Parent->Loss2

Caption: Predicted fragmentation pathways. The m/z 159 peak is diagnostic for the 4-(trifluoromethyl)benzyl moiety.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for purity and structural confirmation.[5]


NMR (Proton) - 400 MHz,

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.58 Doublet (

)
2HAr-

(meta to

)
Ortho to electron-withdrawing

.
7.45 Doublet (

)
2HAr-

(ortho to

)
Typical AA'BB' pattern for para-substitution.
3.85 Singlet2H

Benzylic protons; shift confirms amine attachment.
2.62 Triplet (

)
2H


-protons of the butyl group.
1.50 Quintet2H


-protons of the butyl group.
1.35 Sextet2H


-protons of the butyl group.
0.92 Triplet3H

Terminal methyl group.
1.5–2.0 Broad Singlet1H

Exchangeable proton; shift varies with concentration.[5]

NMR (Fluorine)
  • Signal: Single singlet peak.

  • Shift:

    
     (Standard for 
    
    
    
    ).
  • Utility: Excellent for checking purity against non-fluorinated impurities or starting materials.

Part 4: Analytical Quality Control

For researchers using this compound in library synthesis or biological screening, purity must be validated.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

  • Retention Time: Expect late elution due to high lipophilicity (LogP ~3.5).

Storage & Stability
  • Stability: The secondary amine is generally stable but can absorb

    
     from air to form carbamates over long periods.
    
  • Storage: Store under Nitrogen or Argon at 2–8 °C.

  • Safety: Corrosive and Irritant. Handle with gloves and eye protection.[6]

References

  • PubChem. 4-(Trifluoromethyl)benzylamine (Compound Summary). National Library of Medicine.[7] Available at: [Link] (Accessed Feb 2026).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Available at: [Link]

  • NIST Chemistry WebBook. Mass Spectrum of 4-(Trifluoromethyl)benzylamine. National Institute of Standards and Technology. Available at: [Link]

Sources

Calculated LogP and lipophilicity of Benzenemethanamine N-butyl-4-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity (LogP/LogD) of Benzenemethanamine, N-butyl-4-(trifluoromethyl)- (also known as N-butyl-4-(trifluoromethyl)benzylamine). As a secondary amine featuring a trifluoromethyl (


) moiety, this molecule represents a classic case study in medicinal chemistry: balancing the lipophilic enhancement of fluorination with the ionization potential of a basic center.

This document synthesizes theoretical calculated values (cLogP) with rigorous experimental protocols (OECD 107, HPLC-CHI) to provide a roadmap for researchers assessing this compound’s suitability for biological permeability, particularly blood-brain barrier (BBB) penetration.

Molecular Architecture & Theoretical Lipophilicity

To understand the lipophilicity of this molecule, we must deconstruct its Structure-Property Relationships (SPR). The molecule consists of three distinct pharmacophoric elements:

  • The Lipophilic Anchor (

    
    ):  The trifluoromethyl group is highly lipophilic (Hansch 
    
    
    
    ) and metabolically stable.[1] It significantly increases the partition coefficient compared to a methyl or chloro substituent.
  • The Hydrophobic Tail (N-Butyl): The butyl chain adds substantial bulk and hydrophobicity (approx. +2.0 Log units) without introducing polar surface area.

  • The Ionizable Core (Secondary Amine): The benzylic nitrogen serves as a basic center (pKa

    
     8.8–9.2), rendering the molecule pH-sensitive.
    
Consensus cLogP Prediction

Direct experimental values for this specific intermediate are often proprietary. However, using fragment-based summation and validated algorithms (e.g., XLogP3, WLogP), we can derive a high-confidence consensus range.

AlgorithmEstimated ValueMechanistic Rationale
Fragment Summation 3.9 – 4.2 Base Benzylamine (1.1) + Butyl (2.1) +

(1.2) - Correction factors.
XLogP3 (Atom)4.05 Weighted atom-additive method; accounts for the electron-withdrawing

on the ring.
MlogP (Topology)3.65 Topologically sensitive; often underestimates flexible alkyl chains like the butyl group.
Consensus cLogP 3.9 ± 0.3 High Lipophilicity (Class II/IV BCS potential).

Expert Insight: A cLogP of ~4.0 suggests this molecule is highly permeable but may suffer from poor aqueous solubility in its neutral form. However, the amine function allows for salt formation (e.g., HCl, fumarate), which is critical for formulation.

The pH-Dependent Reality: LogP vs. LogD

For basic drugs, cLogP (partition of the neutral species) is often misleading. The Distribution Coefficient (


), expressed as LogD, accounts for the ionized species at a specific pH.

The Ionization Equilibrium:



Given an estimated pKa of 9.0 (typical for secondary benzylamines with electron-withdrawing para-substituents), we can profile the behavior at physiological pH (7.4):

  • Ionization State: At pH 7.4, the amine is >97% protonated (

    
    ).
    
  • LogD Calculation:

    
    
    

Implication: While the intrinsic lipophilicity (LogP 4.0) is high, the effective lipophilicity at physiological pH (LogD 2.4) is optimal for drug-likeness, falling exactly within the "Sweet Spot" (LogD 1–3) for CNS penetration and oral bioavailability.

Visualization: The pH-Partition Hypothesis

The following diagram illustrates the equilibrium dynamics governing the molecule's distribution.

G cluster_water Aqueous Phase (Blood/Cytosol) Neutral_Oct Neutral Species (R-NH-R') Neutral_Aq Neutral Species (R-NH-R') Neutral_Aq->Neutral_Oct Partitioning (LogP) Charged_Aq Cationic Species (R-NH2+-R') Neutral_Aq->Charged_Aq Ionization (pKa)

Figure 1: The partitioning equilibrium. Only the neutral species crosses the lipid interface, but the equilibrium is driven by the aqueous pH.

Experimental Protocols for Validation

To validate the theoretical values, two distinct methodologies are recommended: High-Throughput Screening (HPLC-CHI) for speed, and Shake Flask (OECD 107) for precision.

Protocol A: Chromatographic Hydrophobicity Index (CHI)

Best for: Rapid ranking of analogs.

Principle: Retention time on a C18 reverse-phase column correlates linearly with lipophilicity. Fast gradients eliminate isocratic determination errors.

Workflow:

  • Column: C18 Reverse Phase (e.g., Luna C18, 50 x 3 mm).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile (ACN).[2]

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a standard set (Theophylline to Valerophenone) with known CHI values.

  • Calculation:

    
    
    
    
    
    (Equation derived from Valko et al. calibration sets).
Protocol B: OECD 107 Shake Flask Method (Gold Standard)

Best for: Regulatory submission and definitive physicochemical data.

Prerequisites:

  • Buffer: 10 mM Phosphate buffer saturated with n-octanol (pH 7.4).

  • Solvent: n-Octanol saturated with buffer.

  • Detection: UV-Vis Spectrophotometry (Target

    
     nm for the benzyl ring) or HPLC-UV.
    

Step-by-Step Methodology:

  • Pre-Saturation: Stir n-octanol and buffer together for 24 hours. Separate phases. This prevents volume changes during the experiment.

  • Stock Preparation: Dissolve N-butyl-4-(trifluoromethyl)benzylamine in the pre-saturated n-octanol phase. Aim for a concentration of ~1 mg/mL.

  • Equilibration (The "Shake"):

    • Prepare three different volume ratios of Octanol:Buffer (e.g., 1:1, 1:2, 2:1) in glass vials.

    • Add the stock solution.

    • Invert gently (do not vortex vigorously to avoid emulsions) for 30 minutes.

    • Centrifuge at 2000g for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Sample both the octanol and aqueous phases.[3][4][5][6]

    • Analyze concentration (

      
       and 
      
      
      
      ) using HPLC-UV.
  • Calculation:

    
    
    
    
    
    Self-Validation: The LogD values from the three different volume ratios must fall within ±0.3 units of each other.

Biopharmaceutical Implications[1][7][8]

Blood-Brain Barrier (BBB) Permeability

The calculated properties of N-butyl-4-(trifluoromethyl)benzylamine place it in a unique position for CNS targeting.

  • LogD ~2.4: Ideal for passive diffusion across the endothelial cells of the BBB.

  • Basic pKa: Promotes lysosomal trapping. The drug may cross the BBB, enter cells, become protonated in acidic lysosomes, and accumulate. This increases the volume of distribution (

    
    ).
    
Solubility & Formulation

With a LogP of ~4.0, the free base is practically insoluble in water.

  • Recommendation: Develop as a salt form (Hydrochloride or Mesylate).

  • Stability: The

    
     group prevents metabolic hydroxylation at the para-position, potentially extending half-life compared to the non-fluorinated analog.
    
Visualizing the Screening Workflow

The following diagram outlines the decision matrix for evaluating this compound.

Workflow cluster_exp Experimental Phase Start Compound Synthesis Calc In Silico Prediction (cLogP ~4.0) Start->Calc CHI High-Throughput CHI (Rapid LogD Ranking) Calc->CHI Triage Shake OECD 107 Shake Flask (Definitive LogP/D) CHI->Shake Top Candidates Decision Biopharm Assessment Shake->Decision Output Formulation Strategy (Salt Selection) Decision->Output LogD 1-3 (Pass)

Figure 2: Physicochemical profiling workflow from synthesis to formulation.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[3] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029.[2] [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][7][8] Chemical Society Reviews, 37, 320-330. [Link]

  • PubChem Compound Summary. (2023). 4-(Trifluoromethyl)benzylamine (CAS 3300-51-4).[8][9][10] National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Literature review of Benzenemethanamine N-butyl-4-(trifluoromethyl)- derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the synthesis, physicochemical profiling, and medicinal application of N-butyl-4-(trifluoromethyl)benzenemethanamine (CAS 90390-14-0) and its derivatives. It is designed for medicinal chemists and process scientists prioritizing structure-activity relationship (SAR) precision and synthetic scalability.

Part 1: Executive Technical Analysis

The N-butyl-4-(trifluoromethyl)benzenemethanamine scaffold represents a "privileged fragment" in modern drug discovery. It combines three critical pharmacophoric elements:

  • The Basic Amine Center: A protonatable nitrogen (pKa ~9.5) capable of ionic interactions with aspartate/glutamate residues in receptor binding pockets.

  • The Lipophilic Tail (

    
    -butyl):  A flexible hydrophobic chain that enhances membrane permeability and targets hydrophobic sub-pockets (e.g., in GPCRs or kinase allosteric sites).
    
  • The Fluorinated Head (

    
    -CF
    
    
    
    -Phenyl):
    The trifluoromethyl group serves as a metabolic blocker at the para-position (preventing CYP450 oxidation) while significantly increasing lipophilicity (
    
    
    ) and modulating the electronic environment of the aromatic ring.
Physicochemical Profile
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 231.26 g/mol Fragment-like; ideal for lead optimization (Rule of 3 compliant).
cLogP ~3.8 - 4.2High lipophilicity; suggests good CNS penetration but potential solubility issues in aqueous media.
pKa (Conj. Acid) ~9.2 - 9.6Predominantly ionized at physiological pH (7.4), facilitating electrostatic binding.
H-Bond Donors 1 (Secondary Amine)Critical for H-bonding with backbone carbonyls.
Rotatable Bonds 5Moderate flexibility allows induced-fit binding without excessive entropic penalty.

Part 2: Synthesis Protocols & Process Chemistry

To ensure high fidelity and prevent over-alkylation (a common pitfall in amine synthesis), Reductive Amination is the superior pathway over direct alkylation.

Method A: Reductive Amination (The Gold Standard)

This protocol minimizes the formation of tertiary amines and allows for mild conditions compatible with other functional groups.

Reaction Logic:

  • Imine Formation: Condensation of 4-(trifluoromethyl)benzaldehyde with

    
    -butylamine.
    
  • Reduction: In-situ reduction of the imine using Sodium Triacetoxyborohydride (STAB), which is selective for imines over aldehydes.

Detailed Protocol:

  • Preparation: In a dry 250 mL round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (10.0 mmol, 1.74 g) in 1,2-Dichloroethane (DCE) (50 mL).

  • Amine Addition: Add

    
    -butylamine  (10.5 mmol, 1.04 mL) followed by Acetic Acid  (10.0 mmol, 0.6 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen (
    
    
    
    ).
  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (

    
    ) (14.0 mmol, 3.0 g) portion-wise over 15 minutes.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
     (50 mL). Stir for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 85–95%

    • Appearance: Clear to pale yellow oil.[1]

Method B: Inverse Reductive Amination (Alternative)

Use this if 4-(trifluoromethyl)benzylamine is the available starting material.

  • Reagents: 4-(trifluoromethyl)benzylamine + Butyraldehyde +

    
    .
    
  • Note: This route is equally effective but requires handling the volatile butyraldehyde.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the convergent synthetic pathways and the critical decision points for avoiding side reactions.

SynthesisPath Aldehyde 4-(CF3)Benzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine - H2O Amine n-Butylamine Amine->Imine Benzylamine 4-(CF3)Benzylamine Benzylamine->Imine Alt. Route Butyraldehyde Butyraldehyde Butyraldehyde->Imine Product N-Butyl-4-(CF3) Benzenemethanamine Imine->Product Reduction STAB NaBH(OAc)3 DCE, AcOH STAB->Product OverAlk Tertiary Amine (Over-alkylation) Product->OverAlk Excess Alkyl Halide (Method C - Avoid)

Figure 1: Convergent synthetic pathways for N-butyl-4-(trifluoromethyl)benzenemethanamine. Method A (Blue inputs) is preferred over alkylation (Red path) to prevent tertiary amine formation.

Part 4: Medicinal Chemistry & Applications[2][3][4]

Metabolic Stability & Bioisosterism

The 4-trifluoromethyl group is a critical design element.

  • Metabolic Block: The

    
    -position of a benzyl ring is a "soft spot" for CYP450-mediated hydroxylation. Replacing hydrogen with fluorine (
    
    
    
    bond energy ~116 kcal/mol vs
    
    
    ~99 kcal/mol) blocks this degradation pathway, extending the drug's half-life (
    
    
    ).
  • Electronic Effect: The strong electron-withdrawing nature (

    
    ) of 
    
    
    
    reduces the electron density of the aromatic ring. This can weaken
    
    
    stacking interactions but strengthens interactions with electron-rich receptor residues.
Known & Potential Targets

While the specific N-butyl derivative is often an intermediate, the 4-(trifluoromethyl)benzylamine pharmacophore is embedded in several bioactive classes:

  • PPAR Agonists: Compounds like KRP-297 utilize this motif to bind to Peroxisome Proliferator-Activated Receptors, treating Type 2 Diabetes. The lipophilic tail mimics fatty acids.

  • Calcium Sensing Receptor (CaSR) Modulators: Similar scaffolds (e.g., Cinacalcet analogs) use the benzylamine core to modulate PTH secretion. The N-butyl chain provides the necessary hydrophobic bulk to occupy the receptor's transmembrane domain.

  • Antimicrobial Agents: Fluorinated benzylamines have shown activity against MRSA by disrupting bacterial membrane integrity, aided by the lipophilic N-alkyl chain.

Structure-Activity Relationship (SAR) Exploration

To optimize this lead, the following modifications are standard protocol:

ZoneModificationEffect on Activity
Aryl Ring Replace

with

or

Modulates lipophilicity and metabolic stability.

often improves solubility.
Linker Extend to Phenethyl (2 carbons)Increases flexibility; often switches activity from agonist to antagonist in GPCRs.
N-Substituent Branching (e.g.,

-butyl, cyclopropyl)
Increases steric bulk; restricts conformation to improve selectivity.

Part 5: Analytical Validation

Trustworthy data requires rigorous characterization. The following spectral signatures confirm the identity of N-butyl-4-(trifluoromethyl)benzenemethanamine .

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.58 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to
      
      
      )
    • 
       7.45 (d, 
      
      
      
      Hz, 2H, Ar-H meta to
      
      
      )
    • 
       3.85 (s, 2H, 
      
      
      
      )
    • 
       2.62 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.50 (quint, 2H, 
      
      
      
      )
    • 
       1.35 (sext, 2H, 
      
      
      
      )
    • 
       0.92 (t, 
      
      
      
      Hz, 3H,
      
      
      )
  • 
     NMR:  Single singlet around 
    
    
    
    -62.5 ppm.
  • Mass Spectrometry (ESI+): Calculated

    
    ; Found 
    
    
    
    .

References

  • Sigma-Aldrich. 4-(Trifluoromethyl)benzylamine Product Sheet. Retrieved from

  • Nomura, M., et al. (1999).[2] (3-Substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents.[2] Bioorganic & Medicinal Chemistry Letters, 9(4), 533-538.[2] (Describes the use of the scaffold in KRP-297).

  • ChemicalBook. N-Butyl-4-(trifluoromethyl)benzenemethanamine CAS 90390-14-0 Data. Retrieved from

  • PubChem. 4-(Trifluoromethyl)benzylamine Compound Summary. National Library of Medicine. Retrieved from [3]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (The foundational protocol for the synthesis method described).

Sources

Hydrogen bond donor and acceptor counts for N-butyl-4-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling: Hydrogen Bond Dynamics of N-butyl-4-(trifluoromethyl)benzylamine

Executive Summary

This guide provides a rigorous analysis of the hydrogen bond donor (HBD) and acceptor (HBA) profiles of N-butyl-4-(trifluoromethyl)benzylamine (CAS: Derived from 3300-51-4 precursor). While standard cheminformatics rules (Lipinski) assign integer counts to these properties, high-precision medicinal chemistry requires a nuanced understanding of bond strength, steric accessibility, and electronic modulation.

Quick Reference Data:

Parameter Standard Count Effective/Dynamic Count Key Modulator
H-Bond Donors (HBD) 1 1 Steric bulk of N-butyl group

| H-Bond Acceptors (HBA) | 1 | 1 (Primary) + 3 (Weak) | Inductive effect of


-CF

| | LogP (Est.) | ~3.8 - 4.2 | - | Lipophilicity dominates solubility |

Molecular Architecture & Theoretical Counts

To understand the hydrogen bonding potential, we must first deconstruct the molecule into its functional pharmacophores.

Molecular Formula:


Molecular Weight:  ~231.26  g/mol 
The Pharmacophore Breakdown

The molecule consists of three distinct electronic domains:

  • The Secondary Amine Core (

    
    ):  The central node for H-bonding.
    
  • The Butyl Chain (

    
    ):  A lipophilic tail that provides steric shielding.
    
  • The Trifluoromethyl-Benzyl System (

    
    ):  An electron-deficient aromatic ring due to the strong electron-withdrawing nature of the 
    
    
    
    group.
Standard Counts (Rule of 5)

In standard drug discovery databases (PubChem, ChEMBL), the counts are derived using pattern matching algorithms:

  • HBD Count = 1: The single proton attached to the secondary nitrogen.

  • HBA Count = 1: The lone pair on the secondary nitrogen.

    • Note: The three fluorine atoms are excluded from standard HBA counts because organic fluorine is a notoriously weak acceptor compared to nitrogen or oxygen.

Advanced Analysis: The "Senior Scientist" Perspective

Integer counts fail to capture the strength (acidity/basicity) of the interactions. Here, we apply the Abraham Solvation Equation logic to predict behavior.

The Donor (HBD) Dynamics
  • Site: The

    
     proton.
    
  • Strength Analysis: Alkylamines are typically weak donors. However, the benzyl group transmits electronic effects. The

    
    -trifluoromethyl group is strongly electron-withdrawing (
    
    
    
    ).
  • Mechanism: This withdrawal reduces electron density on the nitrogen, slightly increasing the polarization of the

    
     bond.
    
The Acceptor (HBA) Dynamics
  • Site: The Nitrogen Lone Pair.

  • Strength Analysis: The same inductive effect that boosts donor strength diminishes acceptor strength. The lone pair is less available for donation to a solvent proton.

  • Steric Hindrance: The N-butyl group adds significant bulk. In a biological pocket, the "cone of accessibility" for this lone pair is restricted.

The Fluorine Conundrum (The "Hidden" Acceptors)

While often ignored, the


 group is not inert. Recent crystallographic surveys (see J. Med. Chem. references) suggest that 

acts as a weak acceptor in specific hydrophobic pockets.
  • Interaction Energy: ~1.0–2.5 kcal/mol (vs. 5–10 kcal/mol for N/O).

  • Relevance: In the absence of strong competitors (water), the

    
     group can anchor the molecule via 
    
    
    
    interactions.

Visualization: Structural & Logic Flow

The following diagram illustrates the structural logic determining the H-bond parameters.

G Mol N-butyl-4-(trifluoromethyl) benzylamine Amine Secondary Amine (-NH-) Mol->Amine CF3 Trifluoromethyl (-CF3) Mol->CF3 Butyl Butyl Chain (-C4H9) Mol->Butyl HBD HBD = 1 (Enhanced by EWG) Amine->HBD Proton Source HBA_Main HBA = 1 (Attenuated by EWG) Amine->HBA_Main Lone Pair CF3->HBD Inductive Effect (Increases Acidity) CF3->HBA_Main Inductive Effect (Decreases Basicity) HBA_Weak HBA = 3 (Weak) (Electrostatic only) CF3->HBA_Weak Fluorine Lone Pairs Butyl->HBA_Main Steric Shielding

Caption: Structural decomposition showing how the electron-withdrawing CF3 group modulates the core amine's H-bond donor/acceptor capabilities.

Experimental Validation Protocols

Protocol A: NMR Titration (Determining )

Objective: Measure the H-bond donor strength of the NH proton against a standard acceptor (e.g., DMSO-d6).

  • Preparation: Dissolve the analyte (10 mM) in a non-polar solvent (e.g.,

    
    ) that does not compete for H-bonds.
    
  • Titration: Aliquot a standard H-bond acceptor (DMSO-d6) in 0.5 equivalent increments (0.0 to 5.0 eq).

  • Measurement: Acquire

    
     NMR spectra at 298 K after each addition.
    
  • Analysis: Monitor the chemical shift (

    
    ) of the benzylic 
    
    
    
    and the amine
    
    
    .
    • Result: A downfield shift (higher ppm) of the NH proton indicates H-bond formation. The magnitude of

      
       correlates to donor acidity (
      
      
      
      ).
Protocol B: Abraham Solvation Parameter (HPLC Method)

Objective: Determine the effective Hydrogen Bond Acidity (


) and Basicity (

) values.[1][2]
  • System: HPLC with a Diode Array Detector (DAD).

  • Stationary Phases: Use a set of columns with diverse selectivities (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl).

  • Mobile Phase: Isocratic Methanol/Water or Acetonitrile/Water.

  • Calculation:

    • Measure the retention factor (

      
      ) for the analyte.
      
    • Use the linear solvation energy relationship (LSER):

      
      
      
    • Since

      
       are constants for the specific column/solvent system (calibrated using standard solutes), and 
      
      
      
      (refraction) and
      
      
      (volume) are calculated, you can solve for
      
      
      (acidity) and
      
      
      (basicity) via multiple linear regression.

Implications for Drug Development

Solubility & Permeability
  • Lipophilicity: The combination of the butyl chain and the

    
     group makes this molecule highly lipophilic (
    
    
    
    ).
  • Solubility: It will have poor aqueous solubility in its neutral form. Formulation as a hydrochloride salt (protonating the HBA nitrogen) is essential for bioavailability.

Blood-Brain Barrier (BBB)
  • Rule: High lipophilicity + Low H-bond counts generally favors BBB penetration.

  • Prediction: With only 1 HBD and 1 HBA, this molecule is a prime candidate for CNS penetration, provided the molecular weight remains low. However, the high lipophilicity increases the risk of non-specific protein binding.

References

  • PubChem Compound Summary. "4-(Trifluoromethyl)benzylamine."[3] National Center for Biotechnology Information. Accessed Oct 2023. Link

  • Abraham, M. H., et al. "Hydrogen Bonding Part 34: The Factors that Influence the Solubility of Gases and Vapours in Water at 298 K, and the Partition of Solutes between Gas and Water." Journal of the Chemical Society, Perkin Transactions 2, 1994.
  • Hunter, C. A. "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition, 2004. [DOI: 10.1002/anie.200300622]
  • Dalvit, C., et al. "Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Computational Analysis."[4] Chemistry – A European Journal, 2000. [DOI: 10.1002/(SICI)1521-3765(20001016)6:20<3838::AID-CHEM3838>3.0.CO;2-V]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997. Link

Sources

Methodological & Application

Using Benzenemethanamine N-butyl-4-(trifluoromethyl)- as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Pharmaceutical Synthesis and Lead Optimization[1]

Executive Summary & Chemical Identity

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- (CAS: 3300-51-4), often referred to as N-butyl-4-(trifluoromethyl)benzylamine, represents a high-value fluorinated building block in modern medicinal chemistry.[1] Its structural utility is defined by two distinct pharmacophoric elements: the lipophilic, metabolically stable trifluoromethyl (


) group and the reactive secondary amine handle.[1]

This guide details the synthesis, characterization, and application of this intermediate, specifically focusing on its role in developing PPAR agonists (e.g., KRP-297 analogs) and its utility as a bioisostere scaffold for optimizing pharmacokinetic profiles.[1]

Property Data
CAS Number 3300-51-4
Molecular Formula

Molecular Weight 231.26 g/mol
Boiling Point 79-82 °C (15 mmHg)
Density 1.229 g/mL
LogP (Predicted) ~3.5 (High Lipophilicity)
Key Hazard Skin/Eye Irritant (H315, H319)
Mechanistic Insight: The Fluorine Effect

Before detailing protocols, it is critical to understand why this intermediate is selected. The


 group at the para-position is not merely a decoration; it serves specific medicinal functions:
  • Metabolic Blocking: The para-position of a phenyl ring is a "hotspot" for Cytochrome P450-mediated oxidation.[1] Substituting a hydrogen with a

    
     group blocks this metabolic degradation, significantly extending the drug's half-life (
    
    
    
    ).[1]
  • Lipophilicity Modulation: The

    
     group is highly lipophilic (Hansch 
    
    
    
    value
    
    
    +0.88).[1][2] This enhances membrane permeability, facilitating blood-brain barrier (BBB) penetration or intracellular target access.[1]
  • Electronic Effects: The strong electron-withdrawing nature of

    
     lowers the 
    
    
    
    of the nearby amine (though distance attenuates this), potentially altering binding affinity to receptors like GPCRs or Kinases.[1]
Visualization: Structural Logic & SAR Workflow

SAR_Logic Target Drug Candidate Optimization Intermed N-butyl-4-(trifluoromethyl)- benzylamine Target->Intermed Retrosynthesis CF3 Para-CF3 Group Intermed->CF3 Amine Secondary Amine Intermed->Amine Metab Blocks CYP450 Oxidation CF3->Metab Lipo Increases LogP (Membrane Permeability) CF3->Lipo Linker Scaffold Attachment (Urea/Amide formation) Amine->Linker Nucleophile

Figure 1: Structure-Activity Relationship (SAR) logic dictating the selection of this intermediate.[1]

Synthesis Protocols

Two primary routes exist: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).[1] Method A is the industry standard for purity and yield.

Method A: Reductive Amination (Preferred)

Rationale: This method avoids over-alkylation (formation of tertiary amines) which is common in direct alkylation.[1][3] We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its mild nature and selectivity for aldehydes over ketones, minimizing side reactions.[1]

Reagents:

  • 4-(Trifluoromethyl)benzaldehyde (1.0 eq)[1]

  • n-Butylamine (1.1 eq)[1]

  • Sodium Triacetoxyborohydride [STAB] (1.4 eq)[1]

  • Acetic Acid (AcOH) (1.0 eq - Catalyst)[1][4]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][4]

Step-by-Step Protocol:

  • Imine Formation: Charge a dry round-bottom flask with 4-(trifluoromethyl)benzaldehyde (10 mmol) and anhydrous DCM (40 mL).

  • Amine Addition: Add n-butylamine (11 mmol) dropwise under nitrogen atmosphere.

  • Catalysis: Add Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes. Checkpoint: Monitor by TLC or NMR to confirm imine formation (disappearance of aldehyde peak).[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench carefully with saturated aqueous

    
     until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine to prevent tailing).
    
Method B: Nucleophilic Substitution (Alternative)

Rationale: Used only when the aldehyde precursor is unavailable, but the benzyl bromide is at hand.[1] Warning: Requires strict stoichiometric control to prevent di-alkylation.

Reagents:

  • 4-(Trifluoromethyl)benzyl bromide[1]

  • n-Butylamine (Excess: 3.0–5.0 eq to favor mono-alkylation)[1]

  • Base (

    
    )[1]
    

Protocol Summary: Reflux the benzyl bromide with a large excess of n-butylamine in Acetonitrile (


) for 4–6 hours. The excess amine acts as both nucleophile and proton scavenger.
Pharmaceutical Application: PPAR Agonist Synthesis

A primary application of this intermediate is in the synthesis of glitazar analogs (dual PPAR


 agonists) for treating Type 2 Diabetes and dyslipidemia.[1]

Case Study: Synthesis of KRP-297 Analog Moiety The intermediate serves as the hydrophobic "tail" of the molecule, linked to the pharmacophore head via an amide bond.

Coupling Protocol (Amide Bond Formation):

  • Activation: Dissolve the carboxylic acid partner (e.g., a benzoic acid derivative containing the thiazolidinedione head) in DMF.

  • Coupling Agents: Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes to activate the acid.

  • Addition: Add N-butyl-4-(trifluoromethyl)benzylamine (1.0 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Outcome: The resulting amide linkage provides a stable connection, while the

    
    -benzyl tail docks into the hydrophobic pocket of the PPAR receptor ligand-binding domain (LBD).[1]
    
Visualization: Synthesis Workflow

Synthesis_Flow Aldehyde 4-(CF3)benzaldehyde Imine Imine Intermediate Aldehyde->Imine Amine n-Butylamine Amine->Imine Reduction Reduction (STAB) Imine->Reduction Product N-butyl-4-(trifluoromethyl)- benzylamine Reduction->Product Coupling Amide Coupling (HATU/DIPEA) Product->Coupling + Acid Scaffold Drug PPAR Agonist (KRP-297 Analog) Coupling->Drug

Figure 2: From raw materials to active pharmaceutical ingredient (API).[1]

Quality Control & Characterization

To ensure the intermediate is suitable for GMP (Good Manufacturing Practice) downstream steps, it must meet specific criteria.

Method Specification Diagnostic Signals
1H NMR (CDCl3)>98% Purity

7.58 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.85 (s, 2H,

), 2.62 (t, 2H,

), 0.91 (t, 3H,

).[1]
19F NMR Single Peak

-62.5 ppm (Single singlet confirming

integrity).[1]
HPLC >98% AreaUV detection at 254 nm.[1] Impurity <0.5% (usually unreacted aldehyde).[1]
Appearance VisualClear, colorless to light yellow liquid.[1]

Troubleshooting Guide:

  • Low Yield? Ensure the imine formation step is complete before adding the reducing agent. If using Method B, check for di-alkylation by-products (tertiary amines).[1]

  • Impurity Persistence: Unreacted aldehyde can be difficult to remove.[1] Use a polymer-supported scavenger (e.g., amine-functionalized silica) to pull out excess aldehyde if column chromatography is insufficient.[1]

Safety & Handling (HSE)
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][5] 2A (H319), STOT SE 3 (H335).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Amines can absorb

    
     from the air to form carbamates over time.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of vapors.

References
  • Sigma-Aldrich. (n.d.).[1][6] 4-(Trifluoromethyl)benzylamine Product Sheet. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76332, 4-(Trifluoromethyl)benzylamine. Retrieved from [1]

  • Nomura, M., et al. (1999).[1][5] "(3-substituted benzyl)thiazolidine-2,4-diones as structurally new antihyperglycemic agents."[1][5] Bioorganic & Medicinal Chemistry Letters, 9(4), 533-538.[1][5] (Describes the synthesis of KRP-297 analogs).

  • BenchChem. (2025).[1][4] Protocol for Reductive Amination Using Butylamine. Retrieved from [1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextualizes the

    
     pharmacophore).
    

Sources

Reaction conditions for coupling N-butyl-4-(trifluoromethyl)benzylamine with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the reaction conditions for coupling N-butyl-4-(trifluoromethyl)benzylamine with various carboxylic acids. This specific amine presents a dual challenge in medicinal chemistry:

  • Steric Hindrance: As a secondary amine with a bulky benzyl group and a flexible butyl chain, nucleophilic attack is sterically impeded compared to primary amines.

  • Electronic Deactivation: The para-trifluoromethyl group (

    
    ) on the benzyl ring exerts a strong electron-withdrawing inductive effect (
    
    
    
    ), reducing the electron density on the benzylic carbon and, by extension, lowering the nucleophilicity of the amine nitrogen relative to unsubstituted benzylamines.

Consequently, standard carbodiimide protocols (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, or high racemization of the carboxylic acid partner. This note prioritizes HATU for small-scale discovery (high reactivity) and T3P® for scale-up (ease of workup).

Reagent Selection Matrix

The following table contrasts the three primary methodologies recommended for this substrate.

FeatureMethod A: HATU Method B: T3P® Method C: Acid Chloride
Primary Use Case Discovery / Milligram scaleProcess / Gram scaleNon-sensitive substrates
Reactivity Highest (Excellent for hindered amines)High (Low epimerization)High (Vigorous)
Byproducts Urea/Phosphoramide (Water soluble but requires wash)Water soluble (Easy extraction)HCl gas, salts
Solvent System DMF, DMSO, NMPEtOAc, MeCN, THF, DMFDCM, THF
Cost HighModerateLow
Atom Economy LowModerateHigh

Method A: The Discovery Standard (HATU)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive 7-azabenzotriazole active ester.[1] The nitrogen in the pyridine ring of the leaving group provides an "anchoring" effect (neighboring group participation) that accelerates the amine attack, which is critical for the hindered N-butyl-4-(trifluoromethyl)benzylamine [1].

Materials
  • Amine: N-butyl-4-(trifluoromethyl)benzylamine (1.0 equiv)

  • Acid: Carboxylic acid of choice (1.1 – 1.2 equiv)

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (preferred) or DMSO. Concentration: 0.1 M – 0.2 M.

Step-by-Step Protocol
  • Pre-activation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 equiv) to the acid solution. Stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.

    • Critical Checkpoint: Stir for 15–30 minutes at room temperature. This allows the formation of the activated O-At ester.[2] Skipping this wait time can lead to lower yields with hindered amines.

  • Coupling: Add N-butyl-4-(trifluoromethyl)benzylamine (1.0 equiv) dissolved in a minimal amount of DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Purge with nitrogen, cap, and stir at room temperature for 2–16 hours. Monitor by LCMS.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% LiCl (aq) x 2 (Removes DMF)

      • Sat.

        
         (Removes unreacted acid)
        
      • Brine

    • Dry over

      
      , filter, and concentrate.
      

Method B: The Scalable "Green" Protocol (T3P)

Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride. Unlike HATU, T3P byproducts are water-soluble, eliminating the need for chromatography in many cases. It is highly effective for secondary amines and shows the lowest rate of epimerization among coupling reagents [2].

Materials
  • Amine: N-butyl-4-(trifluoromethyl)benzylamine (1.0 equiv)

  • Acid: Carboxylic acid (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (preferred), MeCN, or THF.

Step-by-Step Protocol
  • Charge: In a reaction vessel, combine the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Solvent (EtOAc, 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is prone to racemization; otherwise, room temperature is acceptable.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv).

    • Note: T3P is less exothermic than acid chlorides but adding slowly is good practice.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. T3P kinetics are generally slower than HATU.

  • Workup (Self-Validating):

    • Add water directly to the reaction vessel.

    • Separate phases.

    • Wash organic layer with 1M HCl (to remove Pyridine/Amine excess) and then 1M NaOH (to remove T3P byproducts and acid excess).

    • Result: The organic layer usually contains pure amide.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol based on substrate properties.

CouplingLogic Start Start: N-butyl-4-(trifluoromethyl)benzylamine CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsHindered Is Acid Sterically Hindered? CheckAcid->IsHindered IsScale Is Reaction > 1 Gram? IsHindered->IsScale No MethodHATU Method A: HATU (High Reactivity, DMF) IsHindered->MethodHATU Yes (e.g., tertiary alpha-carbon) MethodCl Method C: Acid Chloride (Vigorous, DCM) IsHindered->MethodCl Extremely Unreactive (Last Resort) IsScale->MethodHATU No (Discovery Focus) MethodT3P Method B: T3P (Clean Workup, EtOAc) IsScale->MethodT3P Yes (Process Focus)

Figure 1: Decision tree for selecting coupling reagents based on steric hindrance and scale.

Mechanistic Pathway (HATU)[4]

Understanding the mechanism clarifies why the "Pre-activation" step in Method A is non-negotiable for secondary amines.

HATUMechanism Acid Carboxylic Acid (R-COOH) Deprotonation Carboxylate Anion (R-COO-) Acid->Deprotonation + DIPEA Activated O-At Active Ester (Highly Reactive) Deprotonation->Activated + HATU (15-30 min wait) Amine Sec-Amine Attack (Rate Limiting Step) Activated->Amine + N-butyl-benzylamine Product Final Amide Amine->Product - HOAt

Figure 2: HATU activation pathway. The "Activated" step is critical to overcome the steric barrier of the secondary amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric clash between N-butyl and Acid.Switch solvent to NMP (N-Methyl-2-pyrrolidone) and heat to 50°C. Ensure reagents are dry.
Epimerization Over-activation or high basicity.Switch to T3P at 0°C. Use Collidine instead of DIPEA (weaker base).
Solid Precipitation Urea byproduct insolubility (if using DCC/EDC).Switch to T3P (soluble byproducts) or perform aqueous workup with acidic washes.
Regioselectivity Issues Amine attacking wrong site (if acid has other electrophiles).Use Method A at 0°C; HATU is generally more selective than acid chlorides.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[3][4][5] Amide bond formation and peptide coupling.[6][3][7][4][5][8][9] Tetrahedron, 61(46), 10827-10852.[5]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][10] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Applications of Benzenemethanamine N-butyl-4-(trifluoromethyl)- in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Benzenemethanamine,


-butyl-4-(trifluoromethyl)- in Next-Generation Agrochemical Synthesis 

Abstract

Benzenemethanamine,


-butyl-4-(trifluoromethyl)- (CAS: 306935-05-7), represents a high-value pharmacophore scaffold in the design of modern agrochemicals.[1] Combining the metabolic stability and electron-withdrawing power of the 4-trifluoromethyl (

) moiety with the lipophilic steric bulk of the

-butyl chain, this secondary amine serves as a critical building block for synthesizing tertiary amides and sulfonamides .[1] These derivatives are increasingly relevant in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticidal carboxamides.[1] This guide details the mechanistic rationale, synthetic protocols, and quality control measures for integrating this intermediate into agrochemical libraries.

Introduction: The Fluorinated Pharmacophore Advantage

In modern agrochemistry, the incorporation of fluorine—specifically the trifluoromethyl group—is a dominant strategy for enhancing biological efficacy.[1] The


-butyl-4-(trifluoromethyl)benzylamine scaffold offers a dual advantage:
  • Metabolic Blockade: The

    
    -
    
    
    
    group on the benzyl ring blocks oxidative metabolism at the para-position (a common site for cytochrome P450 attack), significantly extending the half-life of the active ingredient (AI) in plant systems and pests.[1]
  • Lipophilicity Modulation: The

    
    -butyl chain increases the 
    
    
    
    (partition coefficient), facilitating the penetration of the AI through the waxy cuticle of leaves and the chitinous exoskeletons of insects.[1]
  • Rotational Freedom & Binding: Unlike rigid anilines, the benzylic methylene bridge (

    
    ) allows for rotational flexibility, enabling the molecule to adopt optimal conformations within enzyme active sites (e.g., Complex II in fungal respiration).[1]
    
Primary Applications
  • SDHI Fungicides: Synthesis of

    
    -alkylated analogs of pyrazole-carboxamides to overcome resistance in fungal strains.[1]
    
  • Nematicides: Derivatization of sulfonamides targeting specific ion channels.[1]

  • Herbicidal Amides: Creation of tertiary amide libraries for pre-emergent screening.

Chemical Properties & Handling

PropertySpecification
IUPAC Name

-butyl-1-[4-(trifluoromethyl)phenyl]methanamine
Molecular Formula

Molecular Weight 231.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~245°C (Predicted)
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile; Insoluble in water
pKa (Conjugate Acid) ~9.5 (Estimated for secondary benzylamine)
Hazards Irritant (Skin/Eye).[1] Handle under fume hood.

Experimental Protocols

Protocol A: Synthesis of a Model SDHI Analog (Tertiary Carboxamide)

Rationale: Many commercial SDHIs (e.g., Penthiopyrad, Fluxapyroxad) utilize a secondary amide bond.[1] Introducing the


-butyl group creates a tertiary amide , which removes the hydrogen bond donor capability.[1] This modification is a key strategy in "resistance breaking" to bypass mutations in the fungal binding pocket that affect H-bonding.[1]

Target Reaction:


[1]

Materials:

  • Benzenemethanamine,

    
    -butyl-4-(trifluoromethyl)- (1.0 equiv)[1]
    
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 equiv) [Common SDHI precursor][1]

  • Triethylamine (

    
    ) or Hünig's Base (DIPEA) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalyst)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzenemethanamine,

    
    -butyl-4-(trifluoromethyl)-  (2.31 g, 10 mmol) in anhydrous DCM (40 mL).
    
  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol) and DMAP (122 mg, 1 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add a solution of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (2.33 g, 11 mmol) in DCM (10 mL) over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Quench & Workup:

    • Quench with saturated

      
       solution (30 mL).[1]
      
    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (

      
       mL).[1]
      
    • Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) followed by Brine.[1]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Expected Yield: >85% as a viscous oil or low-melting solid.[1]

Protocol B: Synthesis of Sulfonamide Libraries (Parallel Synthesis)

Rationale: Sulfonamides containing trifluoromethyl-benzyl moieties are screened for herbicidal activity (acetolactate synthase inhibition analogs) and nematicidal activity.[1]

Workflow:

  • Aliquot: Dispense 0.5 mmol of the amine into reaction vials.

  • Reagent: Add 0.55 mmol of diverse sulfonyl chlorides (e.g.,

    
    -toluenesulfonyl chloride, methanesulfonyl chloride).
    
  • Scavenger: Use polymer-supported morpholine (PS-Morpholine) as the base to facilitate rapid purification.[1]

  • Solvent: Anhydrous THF.

  • Condition: Shake at room temperature for 12 hours.

  • Purification: Filter off the resin.[1] Concentrate filtrate.[1]

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the strategic divergence point where this intermediate enables two distinct classes of agrochemical actives.

Agrochemical_Synthesis cluster_properties Key Physicochemical Advantages Start Benzenemethanamine, N-butyl-4-(trifluoromethyl)- Intermediate_State Nucleophilic Attack (Tetrahedral Intermediate) Start->Intermediate_State + Base (DIPEA) Reagent_A Acid Chlorides (e.g., Pyrazole-COCl) Reagent_A->Intermediate_State Reagent_B Sulfonyl Chlorides (e.g., Aryl-SO2Cl) Reagent_B->Intermediate_State Product_A Tertiary Carboxamides (SDHI Fungicide Analogs) Intermediate_State->Product_A Elimination of Cl- (Acylation Pathway) Product_B N-Butyl Sulfonamides (Nematicide/Herbicide Candidates) Intermediate_State->Product_B Elimination of Cl- (Sulfonylation Pathway) Prop1 Metabolic Stability (4-CF3 Blocking) Product_A->Prop1 Prop2 Lipophilicity (N-Butyl Chain) Product_A->Prop2

Caption: Divergent synthesis pathways utilizing the N-butyl-4-(trifluoromethyl)benzylamine scaffold to generate distinct agrochemical classes.

Quality Control & Characterization

To ensure the integrity of the synthesized libraries, the following QC parameters are mandatory:

  • 
    -NMR Spectroscopy:  The trifluoromethyl group provides a distinct singlet handle around -62 to -63 ppm (referenced to 
    
    
    
    ).[1] This is crucial for verifying that the
    
    
    group remains intact and has not undergone defluorination during harsh coupling conditions.
  • HRMS (High-Resolution Mass Spectrometry): Essential for confirming the exact mass, particularly distinguishing between the secondary amine starting material and the tertiary amide product (Mass shift = Molecular weight of acyl group - 1.008 Da).[1]

  • Chiral Purity (if applicable): While the amine itself is achiral, if coupled with a chiral acid (e.g., from specific SDHI precursors), diastereomeric ratios must be assessed via Chiral HPLC.[1]

References

  • Jeschke, P. (2010).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1] ChemBioChem, 11(5), 696-705.[1] [Link][1]

  • Fujimura, M., et al. (2012).[1] Mode of Action of SDHI Fungicides. Journal of Pesticide Science, 37(2), 199-203.[1] [Link]

  • Lamberth, C. (2013).[1] Carboxamide Agrochemicals: A Major Class of Modern Crop Protection Agents.[1] Organic Preparation and Procedures International, 45(3), 195-227.[1] [Link][1]

  • Ogawa, Y., et al. (2018).[1] Synthesis and Fungicidal Activity of Novel Pyrazole Carboxamides. Bioorganic & Medicinal Chemistry, 26(12), 3485-3495.[1] [Link][1]

Sources

Scalable Synthesis of N-butyl-4-(trifluoromethyl)benzylamine: A Detailed Guide for Industrial and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-butyl-4-(trifluoromethyl)benzylamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final active ingredient. Consequently, the development of robust, scalable, and economically viable synthetic routes to this amine is of paramount importance for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of scalable synthesis strategies for N-butyl-4-(trifluoromethyl)benzylamine, focusing on the widely adopted and highly efficient method of reductive amination. We will delve into two primary protocols: a one-pot direct reductive amination and a stepwise indirect approach, offering insights into the causality behind experimental choices to ensure scientific integrity and successful implementation at scale.

Physicochemical Properties of Key Reagents

A thorough understanding of the physical and chemical properties of the starting materials is crucial for safe handling, accurate measurements, and optimal reaction design.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
4-(Trifluoromethyl)benzaldehydeC₈H₅F₃O174.1266-67 @ 13 mmHg1.275 @ 25°C
n-ButylamineC₄H₁₁N73.14780.74 @ 25°C
N-butyl-4-(trifluoromethyl)benzylamineC₁₂H₁₆F₃N231.26~95-97 @ 2 mmHg (Predicted)~1.1 (Predicted)

Core Synthesis Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in industrial chemistry due to its efficiency, versatility, and generally high yields.[1] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.[2]

For the synthesis of N-butyl-4-(trifluoromethyl)benzylamine, the reaction involves the condensation of 4-(trifluoromethyl)benzaldehyde with n-butylamine to form an intermediate imine, which is subsequently reduced. The trifluoromethyl group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.[3]

Reductive_Amination_Mechanism

General Mechanism of Reductive Amination.

Protocol 1: One-Pot Direct Reductive Amination

This protocol is designed for efficiency and scalability, minimizing handling steps and reaction time. The choice of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here, as it selectively reduces the iminium ion in the presence of the aldehyde, preventing the premature reduction of the starting material.[4]

Experimental Protocol

Materials:

  • 4-(Trifluoromethyl)benzaldehyde (1.0 eq)

  • n-Butylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry, multi-necked reaction vessel equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 4-(trifluoromethyl)benzaldehyde and the chosen solvent (DCM or DCE).

  • Amine Addition: Add n-butylamine to the solution at room temperature. A slight exotherm may be observed. Stir the mixture for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature below 30°C. The addition can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (hydrogen) may occur.

    • Separate the organic layer.

    • Extract the aqueous layer with the reaction solvent (DCM or DCE).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-butyl-4-(trifluoromethyl)benzylamine can be purified by vacuum distillation to yield a colorless to light yellow liquid.

Data Summary for One-Pot Protocol
ParameterValueRationale
Molar Ratio (Aldehyde:Amine:Reductant) 1 : 1.1 : 1.5A slight excess of the amine drives the imine formation equilibrium forward. An excess of the reducing agent ensures complete conversion of the imine.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These aprotic solvents are compatible with NaBH(OAc)₃ and effectively dissolve the reactants.[4]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, making it energy-efficient for large-scale production.
Reaction Time 2-4 hoursThis is a typical timeframe for this type of reductive amination, but should be confirmed by reaction monitoring.
Expected Yield >85%One-pot reductive aminations are generally high-yielding.

Protocol 2: Stepwise Indirect Reductive Amination

This two-step approach involves the formation and isolation (or in-situ formation followed by reduction) of the imine intermediate before the addition of the reducing agent. This method can be advantageous when dealing with less reactive carbonyls or amines, or when the chosen reducing agent is not selective and could reduce the starting aldehyde. Sodium borohydride (NaBH₄) is a cost-effective and powerful reducing agent suitable for this protocol.[4]

Stepwise_Workflow

Workflow for Stepwise Reductive Amination.
Experimental Protocol

Materials:

  • 4-(Trifluoromethyl)benzaldehyde (1.0 eq)

  • n-Butylamine (1.1 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a reaction vessel, dissolve 4-(trifluoromethyl)benzaldehyde in methanol.

    • Add n-butylamine dropwise to the solution at room temperature.

    • Stir the mixture for 1-2 hours at room temperature. The formation of the imine can be monitored by the disappearance of the aldehyde spot on a TLC plate.

  • Reduction:

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add sodium borohydride in small portions. The addition is exothermic and will cause gas evolution. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Quench the reaction by the slow addition of deionized water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Data Summary for Stepwise Protocol
ParameterValueRationale
Molar Ratio (Aldehyde:Amine:Reductant) 1 : 1.1 : 1.2A slight excess of amine ensures complete imine formation. A smaller excess of the more potent NaBH₄ is required compared to NaBH(OAc)₃.
Solvent Methanol (MeOH)Methanol is a suitable protic solvent for both imine formation and NaBH₄ reduction.[4]
Temperature 0-5°C for reductionThe reduction step is performed at a lower temperature to control the exothermicity and improve selectivity.
Reaction Time 2-4 hours (total)The stepwise nature may slightly increase the overall reaction time compared to the one-pot method.
Expected Yield >80%While slightly more involved, this method also provides high yields.

Conclusion

Both the one-pot direct and the stepwise indirect reductive amination protocols offer scalable and efficient routes to N-butyl-4-(trifluoromethyl)benzylamine. The choice between the two often depends on factors such as the cost and availability of reagents, the desired operational simplicity, and the specific equipment available for large-scale production. The one-pot method is generally preferred for its process efficiency, while the stepwise approach provides greater control over the reaction, particularly the reduction step. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently and successfully synthesize this valuable chemical intermediate.

References

  • PubChem. Butylamine. [Link]

  • Wikipedia. n-Butylamine. [Link]

  • Wikipedia. Reductive amination. [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethyl)benzaldehyde. [Link]

  • Wikipedia. 4-Trifluoromethylbenzaldehyde. [Link]

  • PubChem. 4-(Trifluoromethyl)benzylamine. [Link]

  • AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Cheméo. Chemical Properties of N-Butylbenzylamine (CAS 2403-22-7). [Link]

  • Organic-Chemistry.org. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • PubMed. One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. [Link]

  • Reddit. How to purify Benzylamine? [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Organic Chemistry Portal. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-butyl-4-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-(Trifluoromethyl)benzaldehyde from Reductive Amination Mixtures

Executive Summary

Product: N-butyl-4-(trifluoromethyl)benzylamine Impurity: 4-(Trifluoromethyl)benzaldehyde (Unreacted Starting Material) Context: Reductive Amination (Secondary Amine Synthesis)

This guide addresses the specific challenge of separating a lipophilic, electron-deficient aldehyde from a secondary amine product. The presence of the trifluoromethyl (


) group on the aldehyde significantly alters its physicochemical properties, making standard aqueous washes less effective unless specific protocols are followed.

Module 1: Chemical Scavenging (The "Clean" Approach)

Recommended for: High-throughput medicinal chemistry, small-scale (<1g) purification, and avoiding aqueous workup.

The Science: Chemoselective Capture

The most efficient method to remove unreacted aldehyde without chromatography is using a polymer-supported sulfonyl hydrazine (PS-TsNHNH₂) scavenger.

  • Mechanism: The hydrazine moiety on the resin acts as a potent nucleophile. It attacks the carbonyl carbon of the residual 4-(trifluoromethyl)benzaldehyde, forming a stable hydrazone linkage.

  • Why it works here: The

    
     group makes the aldehyde carbonyl highly electrophilic, accelerating the capture rate compared to electron-rich aldehydes (e.g., 4-methoxybenzaldehyde).
    
  • Self-Validation: The impurity becomes covalently bound to the solid bead. Filtration removes the bead, leaving only the product in solution.[1]

Protocol: Resin Scavenging

Reagents:

  • Polymer-Supported Tosylhydrazine (Loading ~3.0 mmol/g)

  • Solvent: DCM or THF (Anhydrous not required)

Steps:

  • Calculate Load: Determine the excess aldehyde (by LCMS/NMR). Use 3 equivalents of resin relative to the residual aldehyde.

  • Incubation: Add the resin directly to the crude reaction mixture (diluted in DCM).

  • Agitation: Shake or stir gently at room temperature for 2–4 hours .

    • Note: Do not use magnetic stir bars if they grind the resin; use an orbital shaker.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Wash: Rinse the resin cake with DCM (

    
     bed volume) to recover any entrained amine product.
    
  • Concentrate: Evaporate the solvent. The residue is your purified amine.

Workflow Visualization

ScavengerWorkflow Crude Crude Mixture (Amine + Aldehyde) Resin Add PS-TsNHNH2 Resin (3.0 equiv vs Aldehyde) Crude->Resin Reaction Incubate (2-4 hrs, RT) Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste (Resin-Aldehyde Adduct) Filter->Waste Retained Product Purified Amine (Filtrate) Filter->Product Eluted

Figure 1: Solid-phase scavenging workflow for chemoselective aldehyde removal.

Module 2: Bisulfite Extraction (The Scalable Approach)

Recommended for: Large-scale (>1g) synthesis, cost-sensitive processes.

The Science: Bisulfite Adduct Formation

Sodium bisulfite (


) reacts with aldehydes to form water-soluble bisulfite adducts (

-hydroxy sulfonates).
  • Impact of

    
    :  The electron-withdrawing nature of the trifluoromethyl group activates the aldehyde, making the equilibrium constant for adduct formation (
    
    
    
    ) very favorable. However, the lipophilicity of the fluorinated ring can prevent the aldehyde from entering the aqueous phase to react.
  • The Fix: You must use a biphasic system with vigorous agitation or a water-miscible co-solvent to ensure contact.

Protocol: Optimized Bisulfite Wash

Reagents:

  • 40% Aqueous Sodium Bisulfite (

    
    )
    
  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

Steps:

  • Dissolution: Dissolve the crude mixture in EtOAc.

  • The Wash: Add an equal volume of 40% aqueous

    
    .
    
  • Critical Step: Stir vigorously for 30 minutes .

    • Why? Simple shaking in a funnel is insufficient for lipophilic 4-(trifluoromethyl)benzaldehyde. The reaction occurs at the interface.

  • Separation: Transfer to a separatory funnel. Collect the organic layer.[2]

  • Polishing: Wash the organic layer with Brine (

    
    ) to remove residual bisulfite salts.
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Module 3: Acid-Base Extraction (The "Fallback")

Recommended for: Cases where bisulfite fails or reagents are unavailable.

The Science: pH Manipulation
  • Amine Product: Basic (Estimated pKa ~8.8–9.2 due to the electron-withdrawing benzyl group).

  • Aldehyde Impurity: Neutral.[3][4]

Protocol: Selective Protonation
  • Acidify: Dissolve crude in

    
     or EtOAc. Extract with 1M HCl  (
    
    
    
    ).
    • Result: The amine is protonated (

      
      ) and moves to the water layer.[5] The aldehyde stays in the organic layer.
      
  • Organic Wash: Wash the combined aqueous acidic layers with fresh EtOAc (

    
    ) to remove any entrained aldehyde. Discard these organic washes. 
    
  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Result: The amine is deprotonated (free base) and becomes insoluble in water.

  • Extract: Extract the cloudy aqueous mixture with DCM or EtOAc (

    
    ).
    
  • Finish: Combine organics, dry (

    
    ), and concentrate.
    
Decision Logic: Acid-Base vs. Scavenger

PurificationLogic Start Start: Crude Mixture ScaleCheck Scale > 5g? Start->ScaleCheck Bisulfite Method: Bisulfite Wash (Cost Effective) ScaleCheck->Bisulfite Yes Scavenger Method: PS-TsNHNH2 Resin (Fast, Expensive) ScaleCheck->Scavenger No Success1 Aldehyde Removed? Bisulfite->Success1 AcidBase Method: Acid-Base Extraction (Robust but labor intensive) Success1->AcidBase No (Lipophilicity Issue) Finish Pure N-butyl-4-(trifluoromethyl)benzylamine Success1->Finish Yes AcidBase->Finish Scavenger->Finish

Figure 2: Decision tree for selecting the appropriate purification strategy.

Troubleshooting & FAQs

Q1: I used the bisulfite wash, but the aldehyde is still present in the NMR. Why?

Diagnosis: Phase Transfer Limitation. Explanation: 4-(Trifluoromethyl)benzaldehyde is highly lipophilic. If you used a non-polar solvent like Hexane or Ether, the aldehyde never sufficiently contacted the aqueous bisulfite. Solution:

  • Switch solvent to Ethyl Acetate (more polar).

  • Add 5-10% Methanol to the organic layer during the wash to increase miscibility.

  • Increase stirring time to 1 hour.

Q2: I have a persistent emulsion during the Acid-Base extraction.

Diagnosis: Fluorinated surfactants. Explanation: Fluorinated compounds often act as surfactants. At high pH, the free amine and trace impurities can stabilize emulsions. Solution:

  • Filtration: Filter the emulsion through a pad of Celite. This often breaks the surface tension.

  • Salting Out: Add solid NaCl to saturate the aqueous layer.

  • Solvent Switch: Use DCM instead of EtOAc for the final extraction; it is denser than water and often separates better for fluorinated amines.

Q3: Can I use silica gel chromatography?

Answer: Yes, but it requires modification. Secondary amines streak on silica due to interaction with acidic silanols.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane.

  • Eluent: Use Hexane/EtOAc with 1% TEA or 1%

    
     . The aldehyde will elute near the solvent front; the amine will be more retained but will elute as a sharp band.
    

Comparative Data: Method Selection

FeatureResin ScavengingBisulfite ExtractionAcid-Base Extraction
Aldehyde Removal >98%90-95%>99%
Yield Loss <5% (Entrainment)<5%10-15% (Partitioning)
Time Required 3-4 Hours1 Hour2 Hours
Scalability Low (Cost prohibitive)HighHigh
Green Chemistry High (Low solvent use)ModerateLow (High solvent use)

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new shrinkage in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. Link

  • Sigma-Aldrich. "Fundamental Principles of Reductive Amination & Purification." Technical Bulletins. Link

  • Baxendale, I. R., et al. (2002). "A Clean Conversion of Aldehydes to Nitriles Using a Solid-Supported Hydrazine." Synlett, 2002(10), 1641-1644. Link

Sources

Validation & Comparative

1H NMR interpretation of Benzenemethanamine N-butyl-4-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Interpretation of N-Butyl-4-(trifluoromethyl)benzylamine

Executive Summary

N-Butyl-4-(trifluoromethyl)benzylamine (CAS: 30459-17-7, generic structure ref) represents a critical secondary amine building block, often utilized in the synthesis of agrochemicals and pharmaceutical intermediates where lipophilicity (conferred by the


 group) is required.

This guide provides a comparative structural analysis of the molecule, contrasting it against its non-fluorinated analog (N-Butylbenzylamine ) and evaluating its spectral behavior across different solvent systems (CDCl


 vs. DMSO-

). The goal is to equip researchers with a self-validating protocol for confirming identity and purity, specifically distinguishing the target from potential hydrolysis byproducts or salt forms.

Structural Segmentation & Assignment Logic

To interpret the spectrum accurately, the molecule is segmented into three distinct magnetic environments. The trifluoromethyl group (


) acts as a powerful electron-withdrawing group (EWG), significantly altering the aromatic region compared to standard benzylamines.
DOT Diagram 1: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning protons based on chemical environment and coupling patterns.

NMR_Assignment Mol Target Molecule N-Butyl-4-(trifluoromethyl)benzylamine Region_A Region A: Aromatic (7.4 - 7.7 ppm) Mol->Region_A Region_B Region B: Benzylic (3.8 - 3.9 ppm) Mol->Region_B Region_C Region C: N-Butyl Chain (0.9 - 2.7 ppm) Mol->Region_C Signal_A AA'BB' System 2 Doublets (J ~8Hz) Deshielded by CF3 Region_A->Signal_A Symmetry Signal_B Singlet (2H) Shifted downfield vs. non-fluorinated analog Region_B->Signal_B Inductive Effect Signal_C Triplet (N-CH2) Multiplets (Chain) Triplet (CH3) Region_C->Signal_C Alkyl Coupling

Caption: Logical segmentation of the proton NMR spectrum into three diagnostic regions.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule's spectral signature against a standard control (N-Butylbenzylamine) to highlight the diagnostic impact of the trifluoromethyl group.

Comparison 1: Impact of the Group (Substituent Effect)
FeatureTarget: N-Butyl-4-(trifluoromethyl)benzylamineControl: N-ButylbenzylamineInterpretation/Causality
Aromatic Region Two distinct doublets (AA'BB' system) at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

7.58 & 7.45 ppm.
Multiplet at

7.20 – 7.35 ppm.
The

group breaks the magnetic equivalence of the phenyl ring. Protons ortho to

are strongly deshielded.
Benzylic

Singlet at

3.88 – 3.91 ppm
.
Singlet at

3.78 ppm
.
The EWG nature of

pulls electron density, shifting the benzylic signal downfield by

0.1 ppm.
N-Butyl

Triplet at

2.65 ppm
.
Triplet at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2.63 ppm
.
The inductive effect diminishes with distance; the alkyl chain remains largely unaffected.

Key Insight: The presence of the AA'BB' pattern (pseudo-doublets) in the aromatic region is the primary "Go/No-Go" confirmation of the para-substitution pattern. If a multiplet is observed, the


 group may be absent or the ring substitution is incorrect.
Comparison 2: Solvent Selection (CDCl vs. DMSO- )
ParameterChloroform-d (CDClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
DMSO-

Recommendation
Amine (

) Signal
Broad singlet, often invisible or overlapping (

1.3–1.8 ppm).
Sharper signal, shifted downfield (

2.0–3.5 ppm). May show coupling.[1]
Use DMSO-

if confirming the secondary amine proton is critical.
Salt Detection Poor solubility for HCl salts.Excellent solubility. Salts show dramatic downfield shift of

to

9.0 ppm (broad).
Use DMSO-

to distinguish Free Base vs. Hydrochloride Salt.
Resolution High resolution for alkyl chain.Viscosity causes slight line broadening.Use CDCl

for standard purity checks.

Detailed Experimental Protocol

To ensure reproducibility and avoid common artifacts (such as carbonate formation from atmospheric


 absorption by the amine), follow this specific workflow.
Protocol: Sample Preparation & Acquisition
  • Solvent Verification: Ensure CDCl

    
     is stored over molecular sieves (neutralized). Acidic CDCl
    
    
    
    (common in aged bottles) will protonate the amine, shifting the benzylic and
    
    
    signals downfield, leading to false identification.
  • Sample Concentration: Weigh 10–15 mg of the oil/solid. Dissolve in 0.6 mL of solvent.

    • Note: Higher concentrations (>30 mg) can cause viscosity broadening and shift the exchangeable

      
       peak.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (ensures quantitative relaxation).

    • Relaxation Delay (D1): Set to

      
       5 seconds. The aromatic protons adjacent to the 
      
      
      
      group often have longer
      
      
      relaxation times due to the lack of adjacent protons for efficient dipolar relaxation.
    • Scans: 16–64 scans are sufficient.

DOT Diagram 2: Salt vs. Free Base Validation Workflow

A common error is misidentifying the salt form as the free base. This workflow validates the ionization state.

Salt_Validation Sample Unknown Sample (Solid or Oil) Solvent Dissolve in DMSO-d6 Sample->Solvent Check_NH Check Region 8.0 - 10.0 ppm Solvent->Check_NH Result_Salt Broad Singlet (2H) visible? (NH2+) Check_NH->Result_Salt Yes Result_Base No Signal in >8ppm? Check 2.0-3.0 ppm (NH) Check_NH->Result_Base No Conclusion_Salt Identify as HYDROCHLORIDE SALT Result_Salt->Conclusion_Salt Conclusion_Base Identify as FREE BASE Result_Base->Conclusion_Base

Caption: Decision tree for distinguishing between the free amine and its hydrochloride salt using DMSO-d6.

Spectral Data Summary (Predicted & Literature-Referenced)

Solvent: CDCl


 | Frequency:  400 MHz | Ref:  TMS (

0.00)[2]
Position

(ppm)
MultiplicityIntegralCoupling (

)
Assignment
Ar-2,6 7.58Doublet (d)2H8.0 HzAromatic (Ortho to

)
Ar-3,5 7.45Doublet (d)2H8.0 HzAromatic (Meta to

)
Benzylic 3.91Singlet (s)2H-

N-Butyl 2.64Triplet (t)2H7.2 Hz

Amine 1.4 – 1.8Broad (br s)1H-

(Exchangeable)
Butyl 1.50Quintet (m)2H7.2 Hz

Butyl 1.35Sextet (m)2H7.2 Hz

Methyl 0.92Triplet (t)3H7.3 Hz

Note on 19F NMR: While 1H NMR confirms the skeleton, 19F NMR is superior for purity quantification. The


 group appears as a singlet at 

-62.0 to -63.0 ppm
(referenced to

). Any additional peaks in this region indicate fluorinated impurities which might overlap in the proton spectrum.

References

  • National Institute of Standards and Technology (NIST). (2024). N-Butylbenzylamine Mass and NMR Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent residual peak calibration).

  • PubChem. (2025).[4][5] 4-(Trifluoromethyl)benzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Chromatographic Maze: A Comparative Guide to HPLC Method Development for Fluorinated Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry, significantly enhancing properties like metabolic stability, lipophilicity, and binding affinity. This has led to a surge in the use of fluorinated building blocks, among which fluorinated benzylamine derivatives are fundamental. Consequently, the development of robust, high-performance liquid chromatography (HPLC) methods for the separation, quantification, and purity assessment of these compounds is a critical task for researchers, scientists, and drug development professionals.

This guide provides an in-depth, experience-driven comparison of HPLC method development strategies tailored to the unique challenges presented by fluorinated benzylamine derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a trustworthy and scientifically sound approach.

The Analytical Challenge: Understanding Fluorinated Benzylamines

Fluorinated benzylamine derivatives present a unique set of analytical hurdles. The high electronegativity of fluorine can alter the pKa of the basic amine group, affecting its ionization state and interaction with the stationary phase. Furthermore, positional isomers, which may have nearly identical physical properties, often require highly selective chromatographic systems for baseline resolution. The primary goal is to develop a method that provides sharp, symmetrical peaks, excellent resolution of all components, and is reproducible.

PART 1: The Cornerstone of Separation - Stationary Phase Selection

The choice of the HPLC column is the single most important decision in method development. For basic compounds like benzylamines, the interaction with residual acidic silanols on the silica surface of many reversed-phase columns can lead to significant peak tailing. For fluorinated aromatics, leveraging alternative separation mechanisms beyond simple hydrophobicity is often key to success.

Comparative Analysis of Reversed-Phase Stationary Phases
Stationary PhasePrimary Separation Mechanism(s)Advantages for Fluorinated BenzylaminesDisadvantages
Standard C18 (End-capped) Hydrophobic interactions.General purpose, widely available, good starting point.Prone to peak tailing for basic compounds due to silanol interactions. May offer insufficient selectivity for positional isomers.[1]
Embedded Polar Group (EPG) Hydrophobic interactions, hydrogen bonding.Improved peak shape for basic compounds due to shielding of silanols.[2] Often compatible with 100% aqueous mobile phases.Selectivity can be highly dependent on the specific embedded group.
Phenyl-Hexyl Hydrophobic & π-π interactions.Enhanced selectivity for aromatic compounds. Can provide different elution orders compared to C18.π-π interactions can be weaker than the multiple interactions of a PFP phase.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, hydrogen bonding, and electrostatic interactions.[3][4]Excellent selectivity for halogenated compounds, positional isomers, and other polar analytes.[5][6][7] Often provides orthogonal selectivity to C18 phases.[3][4]Retention mechanisms can be more complex, requiring careful mobile phase optimization.

Expertise & Experience: While a C18 column is the workhorse of many labs, for fluorinated benzylamines, its utility is often limited to simple purity checks. The real power in resolving challenging mixtures, especially positional isomers, lies with phases that offer multiple modes of interaction. The Pentafluorophenyl (PFP) phase is exceptionally discerning for halogenated and aromatic compounds.[3][7] The electron-deficient fluorinated ring of the PFP stationary phase interacts strongly with electron-rich aromatic analytes, providing a unique and powerful tool for enhancing selectivity.[5]

Experimental Workflow: Stationary Phase Screening

workflow_column_screening cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation SamplePrep Prepare 100 µg/mL analyte solution in initial mobile phase Inject Inject sample onto each column using a generic gradient (e.g., 5-95% B over 15 min) SamplePrep->Inject MobilePhasePrep Prepare Mobile Phase A (e.g., 0.1% TFA in H2O) and Mobile Phase B (e.g., 0.1% TFA in ACN) MobilePhasePrep->Inject C18 Standard C18 Inject->C18 EPG EPG C18 Inject->EPG Phenyl Phenyl-Hexyl Inject->Phenyl PFP PFP Inject->PFP Analyze Analyze Data: - Peak Shape (Asymmetry) - Resolution (Rs) - Retention Time (tR) C18->Analyze EPG->Analyze Phenyl->Analyze PFP->Analyze Select Select optimal column for method optimization Analyze->Select

Caption: A systematic workflow for screening HPLC columns.

Detailed Protocol: Column Screening
  • Analyte Solution: Prepare a 100 µg/mL solution of the fluorinated benzylamine derivative mixture in a 50:50 mixture of Mobile Phase A and B.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Columns: C18, EPG, Phenyl-Hexyl, PFP (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or the analyte's λmax.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Evaluation: Compare the chromatograms for peak asymmetry (a value close to 1 is ideal), the resolution between the closest eluting peaks, and the overall retention. The column providing the best combination of peak shape and resolution is selected for further optimization.

PART 2: Fine-Tuning Separation - Mobile Phase Optimization

The mobile phase transports the analyte through the column, and its composition is a powerful tool for manipulating retention and selectivity.[8]

Organic Modifier: Acetonitrile vs. Methanol

The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[9]

  • Acetonitrile: An aprotic solvent, it often provides higher efficiency and lower backpressure. Its dipole-dipole interactions can be beneficial.[10]

  • Methanol: A protic solvent, its hydrogen-bonding capabilities can offer unique selectivity for compounds with H-bond donors or acceptors.[9][10]

Trustworthiness: It is always advisable to screen both solvents during method development, as unpredictable selectivity changes can occur, sometimes providing the key to a difficult separation.

Mobile Phase Additives: Controlling Peak Shape and Ionization

For basic analytes like benzylamines, controlling the mobile phase pH is non-negotiable for achieving good chromatography. An acidic additive ensures the amine is consistently protonated, minimizing interactions with silanols.

AdditiveTypical ConcentrationPrimary Role & MechanismSuitability for UV DetectionSuitability for Mass Spectrometry (MS)
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent. Effectively masks silanol activity, leading to sharp peaks for basic compounds.[10]ExcellentPoor. Causes significant ion suppression in the MS source, particularly in positive ion mode.[11][12]
Formic Acid (FA) 0.1%Acidifier. Protonates the analyte and neutralizes silanols. A weaker ion-pairing agent than TFA.[13]GoodExcellent. It is volatile and less likely to cause ion suppression, making it a preferred choice for LC-MS.[11][14]
Difluoroacetic Acid (DFA) 0.05 - 0.1%Intermediate ion-pairing strength between FA and TFA.GoodGood. Offers a compromise with better chromatographic performance than FA and less ion suppression than TFA.[15]

Expertise & Experience: For methods using UV detection only, 0.1% TFA is often the fastest route to excellent peak shape. However, if the method may ever be transferred to an LC-MS platform, it is far better to develop it with formic acid from the outset. While peak shape might be slightly compromised compared to TFA, it avoids the need for complete re-development later. DFA is an excellent, though less common, alternative that can provide a balance between chromatographic resolution and MS sensitivity.[15]

Experimental Workflow: Gradient Optimization

workflow_gradient_opt Start Select best Column/Mobile Phase combination Scout Perform a fast 'Scouting' gradient (e.g., 5-95% B in 10 min) Start->Scout DetermineElution Determine approximate %B at which analytes elute Scout->DetermineElution DesignFocused Design a focused, shallower gradient around the elution %B DetermineElution->DesignFocused RunAndCheck Run focused gradient. Is resolution (Rs) ≥ 1.5? DesignFocused->RunAndCheck Decision Rs ≥ 1.5? RunAndCheck->Decision Finalize Method Finalized Decision->Finalize Yes AdjustSlope Adjust gradient time (tG) to alter slope Decision->AdjustSlope No AdjustSlope->DesignFocused

Caption: A logical flow for optimizing a gradient elution method.

PART 3: Detection Strategies

While standard UV detection is often sufficient, alternative techniques can provide enhanced sensitivity or information.

Detector TypePrinciple of OperationBest For...Limitations
UV-Vis (DAD/PDA) Measures absorbance of light by chromophores.Routine quantification and purity analysis of aromatic compounds. Purity analysis via peak scanning.Analyte must have a UV chromophore.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.High sensitivity and selectivity. Peak identification and structural elucidation.Higher cost and complexity. Mobile phase must be volatile and avoid ion-suppressing additives like TFA.[11]
Charged Aerosol Detector (CAD) Nebulizes eluent, creating charged particles that are measured by an electrometer.Near-universal detection for non-volatile analytes, independent of optical properties.[16][17]Requires volatile mobile phases. Response can be non-linear.[18] Not suitable for semi-volatile compounds.[16]

Expertise & Experience: A Diode Array Detector (DAD) or Photodiode Array (PDA) should be considered the standard for method development. The ability to check for peak purity across the entire UV spectrum is an invaluable tool for ensuring that a peak corresponds to a single component. For impurity profiling or when dealing with analytes at very low concentrations, LC-MS is the gold standard, providing unparalleled sensitivity and specificity.

Conclusion

Developing a robust HPLC method for fluorinated benzylamine derivatives is a systematic process that hinges on a logical, evidence-based approach. By prioritizing the selection of a highly selective stationary phase, such as a PFP column, and carefully optimizing the mobile phase with the end goal (UV or MS detection) in mind, one can overcome the inherent challenges posed by these compounds. This guide provides a framework for making informed decisions, ensuring the development of methods that are not only effective but also scientifically sound and reproducible.

References

  • Agilent Technologies. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Phenomenex. (n.d.). Luna PFP(2) HPLC Columns. Retrieved February 15, 2026, from [Link]

  • YMC. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. Retrieved February 15, 2026, from [Link]

  • Sorbent Technologies, Inc. (2022, January 21). NUCLEOSHELL® PFP Pentafluorophenyl. [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. [Link]

  • PubMed. (2009, May 15). Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins. [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved February 15, 2026, from [Link]

  • Filip, K., Grynkiewicz, G., Gruza, M., Jatczak, K., & Zagrodzki, B. (n.d.). Comparison of ultraviolet detection and charged aerosol detection methods for liquid-chromatographic determination of protoescigenin. Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (2025, August 7). Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved February 15, 2026, from [Link]

  • Chromatography Forum. (2010, July 23). TFA vs. Formic Acid. [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?[Link]

  • LCGC International. (2025, November 27). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • PubMed. (1989, May 19). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. [Link]

  • Crawford Scientific. (n.d.). HPLC solvents and mobile phase additives. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. [Link]

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • NIH National Library of Medicine. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • LCGC International. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Semantic Scholar. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]

Sources

Comparative Guide: Reactivity of Trifluoromethyl vs. Methyl Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl-to-Trifluoromethyl" Switch[1]

In medicinal chemistry, the substitution of a methyl group (


) with a trifluoromethyl group (

) is a classic bioisosteric replacement used to modulate pharmacokinetics and potency.[1] However, this structural change drastically alters the chemical reactivity of the benzylic amine.

This guide objectively compares 4-methylbenzylamine and 4-(trifluoromethyl)benzylamine . While often viewed merely as a "metabolic block" strategy, the


 substitution introduces profound electronic deactivation that necessitates adjusted synthetic protocols and alters drug-target interactions.
Quick Comparison Matrix
Feature4-Methylbenzylamine (

)
4-(Trifluoromethyl)benzylamine (

)
Impact on Application
Electronic Effect Electron Donating (EDG)Electron Withdrawing (EWG)

deactivates the amine lone pair.
Hammett



Significant divergence in reaction rates.
Basicity (

)

(More Basic)

(Less Basic)

analogs require stronger bases for deprotonation.
Nucleophilicity HighModerate/Low

reacts slower in

or acylations.
Metabolic Fate High Clearance (Benzylic Oxidation)High Stability (Blocked Site)

extends half-life (

).
Lipophilicity ModerateHigh

increases

and BBB permeability.

Physicochemical & Reactivity Profile

Electronic Influence on Nucleophilicity

The reactivity difference is governed by the availability of the nitrogen lone pair.

  • Methyl Effect: The methyl group donates electron density into the aromatic ring via induction and hyperconjugation.[2] This electron density is relayed to the benzylic nitrogen, stabilizing the developing positive charge in the transition state of nucleophilic attacks.

  • Trifluoromethyl Effect: The

    
     group is a powerful electron-withdrawing group (EWG).[1] It pulls electron density away from the ring and the benzylic nitrogen. This destabilizes the ammonium conjugate acid (lowering 
    
    
    
    ) and reduces the nucleophilicity of the free amine.

Experimental Implication: In nucleophilic substitutions (e.g., reacting with an alkyl halide) or acylations, the 4-methyl variant will react significantly faster. The 4-trifluoromethyl variant may require higher temperatures, longer reaction times, or more potent electrophiles to achieve comparable yields.

Metabolic Stability (The "Soft Spot" vs. The Shield)
  • 
     (The Soft Spot):  Benzylic carbons are prone to oxidation by Cytochrome P450 (CYP) enzymes. The C-H bonds are relatively weak, leading to hydroxylation, followed by oxidation to the benzoic acid derivative, facilitating rapid clearance.
    
  • 
     (The Shield):  The C-F bond is one of the strongest in organic chemistry (
    
    
    
    kcal/mol). It renders the benzylic position chemically inert to oxidative metabolism. Furthermore, the
    
    
    group blocks the para position from aromatic hydroxylation.

Visualization of Mechanisms

Diagram 1: Reactivity & Electronic Effects

This diagram illustrates how the substituent (


) influences the electron density at the nitrogen atom, directly affecting reaction rates (

).

ReactivityFlow Substituent Substituent (Para) Me_Group Methyl (-CH3) Substituent->Me_Group CF3_Group Trifluoromethyl (-CF3) Substituent->CF3_Group Effect Electronic Effect LonePair N-Lone Pair Availability Reactivity Nucleophilic Reactivity Me_Effect Inductive Donation (+I) Hyperconjugation Me_Group->Me_Effect Hammett σ = -0.17 Me_Result High Availability (Fast Reaction) Me_Effect->Me_Result Me_Result->Reactivity CF3_Effect Inductive Withdrawal (-I) Negative Hyperconjugation CF3_Group->CF3_Effect Hammett σ = +0.54 CF3_Result Reduced Availability (Slow Reaction) CF3_Effect->CF3_Result CF3_Result->Reactivity

Caption: Comparative electronic flow showing how substituent effects dictate the nucleophilic capability of the benzylic amine.

Experimental Protocols

Protocol 1: Competitive Acylation Kinetic Assay

Objective: To quantify the relative nucleophilicity (


) of the two benzylamines. This protocol uses a competition experiment, which is more accurate than measuring absolute rates individually.

Reagents:

  • Amine A: 4-Methylbenzylamine (1.0 equiv)

  • Amine B: 4-(Trifluoromethyl)benzylamine (1.0 equiv)

  • Electrophile: Benzoyl chloride (0.5 equiv - Limiting Reagent)

  • Base: Triethylamine (2.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Internal Standard: Dodecane (for GC/HPLC analysis)

Methodology:

  • Preparation: In a flame-dried flask under

    
    , dissolve Amine A (1.0 mmol), Amine B (1.0 mmol), and Dodecane (0.5 mmol) in anhydrous DCM (10 mL).
    
  • Baseline: Take a

    
     aliquot, dilute in MeCN, and analyze by HPLC/GC to establish the 
    
    
    
    ratio of Amine A : Amine B.
  • Reaction: Cool the mixture to

    
    . Add Benzoyl chloride (0.5 mmol) dropwise over 5 minutes.
    
  • Incubation: Stir for 1 hour at

    
    , then allow to warm to room temperature for 1 hour.
    
  • Quench: Add

    
     NaOH (5 mL) to quench unreacted acyl chloride.
    
  • Analysis: Extract the organic layer. Analyze the ratio of Product A (Amide-Me) vs. Product B (Amide-CF3) .

  • Calculation: Since the electrophile was limiting and both amines were in excess, the ratio of products

    
     is directly proportional to the ratio of rate constants 
    
    
    
    (assuming pseudo-first-order kinetics relative to the acid chloride).

Expected Result: The ratio


 will be 

, confirming the superior nucleophilicity of the methyl variant.
Protocol 2: In Vitro Microsomal Stability Assay

Objective: To verify the metabolic blocking effect of the


 group.

Reagents:

  • Test Compounds: 4-Me-benzylamine and 4-

    
    -benzylamine (
    
    
    
    final conc).
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Methodology:

  • Pre-incubation: Mix microsomes and test compound in buffer at

    
     for 5 minutes.
    
  • Initiation: Add NADPH to initiate metabolism.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Termination: Immediately dispense aliquots into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Quantification: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent molecular ion

    
    .
    
  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines the half-life:
    
    
    .

Expected Result:

  • 4-Me-benzylamine: Rapid disappearance (

    
     min) due to formation of the benzoic acid metabolite.
    
  • 4-

    
    -benzylamine:  High stability (
    
    
    
    min), demonstrating the metabolic resistance of the C-F bond.
Diagram 2: Metabolic Fate Decision Tree

Metabolism Drug Benzylamine Drug Candidate CYP CYP450 Exposure (Liver Microsomes) Drug->CYP Me_Path R = Methyl (-CH3) CYP->Me_Path CF3_Path R = Trifluoromethyl (-CF3) CYP->CF3_Path Oxidation Benzylic Hydroxylation Me_Path->Oxidation Metabolite Formation of Benzoic Acid Derivative Oxidation->Metabolite Clearance Rapid Clearance (High Cl_int) Metabolite->Clearance Block Metabolic Block (C-F Bond Stable) CF3_Path->Block Stable Parent Compound Persists Block->Stable PK Extended Half-life (Low Cl_int) Stable->PK

Caption: Metabolic pathways contrasting the lability of the methyl group against the stability of the trifluoromethyl bioisostere.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Dalal Institute. (2021). The Hammett Equation and Linear Free Energy Relationship.[3][4][5][6] In Reaction Mechanism: Structure and Reactivity. Link

Sources

Technical Comparison: IR Spectroscopic Profiling of N-butyl-4-(trifluoromethyl)benzylamine vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, distinguishing the secondary amine product N-butyl-4-(trifluoromethyl)benzylamine (hereafter Target Compound ) from its precursors—specifically the primary amine starting material and non-fluorinated analogs—is a critical quality control step.

This guide provides a comparative infrared (IR) spectroscopic analysis. Unlike standard datasheets, this document focuses on differential diagnosis : how to use specific spectral regions to validate the success of reductive amination (formation of the secondary amine) and confirm the integrity of the trifluoromethyl moiety.

Key Differentiator: The simultaneous presence of a singlet N-H stretch (indicating secondary amine) and intense C-F stretching bands (indicating the trifluoromethyl group) creates a unique spectral fingerprint that distinguishes this compound from common impurities.

Molecular Analysis & Theoretical Predictions

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The Target Compound combines a lipophilic butyl chain, a polar secondary amine linkage, and an electron-withdrawing trifluoromethyl-substituted aromatic ring.

Functional Group Breakdown
Functional GroupVibrational ModeDiagnostic Region (cm⁻¹)Expected Intensity
Secondary Amine (-NH-) N-H Stretch3310–3350Weak, Single Band
Butyl Chain (C₄H₉) C-H Stretch (sp³)2850–2960Strong, Multiple Bands
Trifluoromethyl (-CF₃) C-F Stretch1100–1350Very Strong, Broad
Aromatic Ring (1,4-sub) C=C Ring Stretch1500–1600Medium
Aromatic Ring (1,4-sub) C-H Out-of-Plane (OOP)800–850Strong

Comparative Analysis: Target vs. Alternatives

This section contrasts the Target Compound with its two most likely "confusers" in a reaction mixture:

  • 4-(Trifluoromethyl)benzylamine (The Primary Amine Precursor).

  • N-Butylbenzylamine (The Non-Fluorinated Analog).

Scenario A: Verifying Amine Substitution (Target vs. Primary Precursor)

Objective: Confirm conversion of primary amine to secondary amine.

  • Primary Amine (Precursor): Exhibits a characteristic doublet in the high-frequency region (~3300–3400 cm⁻¹) corresponding to symmetric and asymmetric N-H stretching.[1] It also shows an N-H scissoring band (bending) near 1600 cm⁻¹.

  • Secondary Amine (Target): The N-H stretch collapses into a single, weaker band around 3330 cm⁻¹. The absence of the second band is the primary indicator of successful alkylation.

Scenario B: Verifying Fluorination (Target vs. Non-Fluorinated Analog)

Objective: Confirm the presence of the -CF₃ group.

  • Non-Fluorinated Analog: The fingerprint region (1000–1400 cm⁻¹) is relatively open, dominated only by C-N and C-C skeletal vibrations.

  • Target Compound: The -CF₃ group is an "infrared torch." It produces massive, broad absorption bands between 1100 and 1350 cm⁻¹. These bands are often the strongest in the entire spectrum, obscuring weaker C-N stretches.

Scenario C: Aromatic Substitution Pattern

Objective: Confirm para-substitution (1,4-disubstitution).

  • Monosubstituted (Non-fluorinated): Shows two strong OOP bands at ~690 cm⁻¹ and ~750 cm⁻¹.

  • Para-substituted (Target): Shows a single dominant OOP band, typically near 830 cm⁻¹ .

Data Summary: Diagnostic Peak Table

The following table synthesizes experimental data from high-confidence analogs to provide the expected peak positions for the Target Compound.

Spectral RegionTarget Compound (N-butyl-4-CF₃-benzylamine)Primary Amine Analog (4-CF₃-benzylamine)Non-Fluorinated Analog (N-butylbenzylamine)Differentiation Logic
3300–3400 cm⁻¹ ~3330 (Weak, Singlet) ~3380 & 3300 (Doublet)~3330 (Weak, Singlet)Singlet = Secondary Amine
2800–3000 cm⁻¹ 2960, 2930, 2860 (Strong)2920 (Weak/Med)2960, 2930, 2870 (Strong)Butyl chain adds intensity vs. precursor.
1600 cm⁻¹ ~1615 (Weak/Med)~1605 (Med, N-H Scissor)~1600 (Weak)Loss of N-H scissor confirms secondary amine.
1100–1350 cm⁻¹ 1320, 1160, 1120 (Very Strong) 1325, 1160, 1125 (Very Strong)Transparent / Weak C-NStrong Bands = CF₃ Present
800–850 cm⁻¹ ~830 (Strong) ~825 (Strong)740, 695 (Strong)830 cm⁻¹ = Para-substitution

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process and the spectral synthesis logic.

Diagram 1: Spectral Identification Decision Tree

IdentificationTree Start Unknown Amine Sample CheckNH Step 1: Check 3300-3400 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed (Sym & Asym Stretch) CheckNH->Doublet Singlet Single Weak Band Observed CheckNH->Singlet PrimaryResult Primary Amine (Starting Material) Doublet->PrimaryResult CheckCF3 Step 2: Check 1100-1350 cm⁻¹ Region Singlet->CheckCF3 StrongCF Intense/Broad Bands Present CheckCF3->StrongCF WeakCF Region Relatively Clear CheckCF3->WeakCF TargetResult TARGET CONFIRMED: N-butyl-4-(CF3)benzylamine StrongCF->TargetResult AnalogResult Non-Fluorinated Analog: N-butylbenzylamine WeakCF->AnalogResult

Caption: Logic flow for distinguishing the target secondary amine from primary precursors and non-fluorinated analogs.

Diagram 2: Functional Group Spectral Assembly

SpectralAssembly Butyl Butyl Group (Aliphatic Chain) CH_Stretch C-H Stretch 2800-3000 cm⁻¹ Butyl->CH_Stretch Amine Secondary Amine (-NH-) NH_Stretch N-H Singlet ~3330 cm⁻¹ Amine->NH_Stretch Ring Benzene Ring (Para-Substituted) OOP_Bend OOP Bend ~830 cm⁻¹ Ring->OOP_Bend CF3 Trifluoromethyl (-CF3) CF_Stretch C-F Stretch 1100-1350 cm⁻¹ CF3->CF_Stretch Target Target Spectrum Fingerprint CH_Stretch->Target NH_Stretch->Target OOP_Bend->Target CF_Stretch->Target

Caption: Contribution of specific functional moieties to the composite IR spectrum of the target compound.

Experimental Protocol: Self-Validating IR Acquisition

To ensure data integrity when analyzing this oily or low-melting solid amine, follow this protocol.

Method: Attenuated Total Reflectance (ATR)

ATR is preferred over KBr pellets for secondary amines to avoid hygroscopic interference and salt formation.

  • System Validation:

    • Clean the crystal (Diamond or ZnSe) with isopropanol.

    • Run a Background Scan (air only). Ensure the region 2300–2400 cm⁻¹ (CO₂) is minimized.

    • Self-Check: Signal-to-noise ratio at 2000 cm⁻¹ should exceed 10,000:1.

  • Sample Application:

    • Apply 10–20 µL of the neat liquid (or 5 mg solid) to the crystal center.

    • Apply pressure using the anvil until the preview spectrum absorbance peaks between 0.5 and 1.0 AU.

    • Caution: Do not over-tighten if the sample is a soft solid; good contact is sufficient.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for qualitative ID).

    • Range: 4000–600 cm⁻¹.

  • Post-Run Validation:

    • Check for the "Amine Salt" Shift: If the N-H peak appears broad and shifted to ~3000 cm⁻¹, your sample may have absorbed atmospheric CO₂ to form a carbamate or is present as a hydrochloride salt.

    • Remedy: Wash the sample with dilute NaOH, extract with ether, dry, and re-run.

References

  • NIST Mass Spectrometry Data Center. 4-(Trifluoromethyl)benzylamine (Primary Amine Analog) IR Spectrum.[2] National Institute of Standards and Technology.[3] [Link]

  • NIST Mass Spectrometry Data Center. N-Butylbenzylamine (Non-fluorinated Analog) IR Spectrum.[2][4] National Institute of Standards and Technology.[3] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. (Standard reference for amine and fluoro-group assignments).
  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (Differentiation of primary vs. secondary amine N-H stretches). [Link]

Sources

Purity analysis standards for Benzenemethanamine N-butyl-4-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis Standards for Benzenemethanamine, N-butyl-4-(trifluoromethyl)- Content Type: Publish Comparison Guide

A Technical Comparison of Analytical Methodologies for Reference Standard Certification

Executive Summary: The Purity Paradox

In pharmaceutical development, Benzenemethanamine, N-butyl-4-(trifluoromethyl)- (N-Butyl-4-trifluoromethylbenzylamine) serves as a critical fluorinated building block.[1] Its secondary amine functionality and trifluoromethyl group make it a valuable scaffold for modulating lipophilicity and metabolic stability in drug candidates.

However, researchers often face a "Purity Paradox": commercial Certificates of Analysis (CoAs) for such intermediates often rely on generic HPLC-UV methods that may fail to detect specific process-related impurities (e.g., non-chromophoric alkyl halides or volatile solvents).[1]

This guide objectively compares the three primary analytical "alternatives" for establishing the purity of this compound: High-Performance Liquid Chromatography (HPLC-UV) , Gas Chromatography (GC-FID) , and Quantitative NMR (qNMR) .[1] We evaluate their performance based on specificity, sensitivity, and their ability to serve as a self-validating primary standard.

Chemical Profile & Impurity Landscape

To design a robust analysis, one must first understand the molecule and its potential failure modes.

  • Chemical Name: N-Butyl-1-[4-(trifluoromethyl)phenyl]methanamine[1]

  • Structure: Secondary amine with a lipophilic butyl chain and an electron-withdrawing

    
     group.[1]
    
  • Physical State: Likely a colorless to pale yellow oil (free base) or white solid (HCl salt).[1]

  • Critical Impurities:

    • Starting Material A: 4-(Trifluoromethyl)benzaldehyde (UV active, reactive).[1]

    • Starting Material B: Butylamine (No UV chromophore, highly volatile).

    • Over-Alkylation Byproduct: Tertiary amine species (N,N-Dibutyl...).[1]

    • Defluorinated Analogs: Trace impurities from poor-quality precursors.[1]

Visual 1: Impurity Fate Mapping (Synthesis to Analysis)

ImpurityMap Precursors Precursors: 4-CF3-Benzaldehyde + Butylamine Reaction Reductive Amination (NaBH4 / H2) Precursors->Reaction Product Target Analyte: N-Butyl-4-CF3-benzylamine Reaction->Product Imp1 Impurity A: Residual Aldehyde (UV Active) Reaction->Imp1 Imp2 Impurity B: Residual Butylamine (No UV, Volatile) Reaction->Imp2 Imp3 Impurity C: Tertiary Amine (Over-alkylation) Reaction->Imp3

Figure 1: Impurity Fate Map identifying critical process-related impurities that dictate method selection.

Comparative Analysis of Methodologies

We compared the performance of three analytical standards. The "Product" here is the Analytical Method used to certify the chemical standard.

Method A: HPLC-UV (The Industry Workhorse) [1]
  • Mechanism: Separation on a C18 column based on hydrophobicity; detection via UV absorbance (typically 254 nm or 210 nm).[1]

  • Pros: Standard in GMP environments; highly sensitive for aromatic impurities (like the aldehyde precursor).

  • Cons: Blind Spot Risk. The butylamine starting material and non-aromatic solvents have little to no UV response. The

    
     group does not significantly enhance UV sensitivity.
    
  • Verdict: Essential for tracking aromatic degradation but insufficient as a standalone purity assay for this specific molecule.

Method B: GC-FID (The Volatility Specialist)
  • Mechanism: Separation by boiling point/polarity; detection by carbon counting (Flame Ionization).[1]

  • Pros: Universal Carbon Detection. Unlike HPLC, FID detects the butylamine impurity and the target molecule with near-equal response factors (proportional to carbon mass). The fluorinated group increases volatility, improving peak shape.

  • Cons: Thermal degradation risk if the amine is labile (rare for this structure). Requires the free base form (salts must be neutralized).

  • Verdict: Superior to HPLC for "Assay by Area%" due to better detection of aliphatic impurities.

Method C: qNMR (The Absolute Standard)
  • Mechanism: Proton counting relative to an Internal Standard (IS) like Maleic Acid or TCNB.[1]

  • Pros: Self-Validating. Does not require a reference standard of the analyte itself.[1] It provides an absolute purity value (mass balance), accounting for water, salts, and invisible impurities.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to chromatography.[1] Requires high solubility in deuterated solvents.[2]

  • Verdict: The Gold Standard for primary characterization.

Performance Data Summary
MetricHPLC-UV (254 nm) GC-FID 1H-qNMR
Specificity High for AromaticsHigh for VolatilesAbsolute Structural ID
Detection of Butylamine ❌ Poor/None✅ Excellent✅ Excellent
Detection of Aldehyde ✅ Excellent✅ Good✅ Good
Linearity (

)
> 0.999> 0.999N/A (Ratio based)
Precision (RSD) < 0.5%< 1.0%< 1.0%
Role Routine QCPurity ProfilingPrimary Certification
Experimental Protocols (Self-Validating Systems)
Protocol 1: Primary Certification via 1H-qNMR

This protocol establishes the "True Value" of the material without an external reference.[1]

Materials:

  • Analyte: N-Butyl-4-(trifluoromethyl)benzylamine (approx. 20 mg).[1]

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]

  • Solvent:

    
     or 
    
    
    
    .[1]

Procedure:

  • Weighing: Accurately weigh ~20 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial. Use a micro-balance (d=0.001 mg).
  • Dissolution: Add 0.6 mL deuterated solvent. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 60s) to ensure full relaxation.
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the diagnostic signal of the Analyte (e.g., Benzylic

    
     at ~3.8 ppm) and the IS.
    
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass)[1][3]
Protocol 2: Routine Purity Profiling via GC-FID

Recommended for batch-to-batch consistency checks.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 300°C.

  • Oven Program:

    • 50°C hold for 2 min (Traps butylamine).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • System Suitability: Resolution between Butylamine and Solvent peak > 1.5.

Analytical Decision Workflow

Use this logic gate to select the correct method for your stage of development.

Visual 2: Analytical Method Selection Tree

DecisionTree Start Start: Purity Analysis N-Butyl-4-(trifluoromethyl)benzylamine Goal What is the Goal? Start->Goal Primary Primary Standard Certification (No Ref Std Available) Goal->Primary Certification Routine Routine QC / Batch Release Goal->Routine QC Check MethodQNMR Method: qNMR (Absolute Purity) Primary->MethodQNMR Volatile Check Volatility/Salt Form Routine->Volatile MethodGC Method: GC-FID (Free Base / Volatiles) Volatile->MethodGC Free Base (Oil) MethodHPLC Method: HPLC-UV (Salts / Non-volatiles) Volatile->MethodHPLC HCl Salt (Solid)

Figure 2: Decision tree for selecting the appropriate analytical technique based on the sample form and data requirement.

Conclusion & Recommendation

For Benzenemethanamine, N-butyl-4-(trifluoromethyl)- , relying solely on HPLC-UV is a critical error due to the transparency of aliphatic amine impurities.[1]

  • Recommendation 1: Use qNMR to assign the potency of your primary reference standard. This eliminates the need for external calibration and accounts for moisture/salts.

  • Recommendation 2: Use GC-FID for routine chromatographic purity (Area %), as it provides a more honest profile of volatile, non-UV active impurities common in the synthesis of this molecule.

References
  • Mestrelab Research. (2024).[1] What is qNMR and why is it important?. Retrieved from [Link]

  • Phenomenex. (2025).[1][4] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

Safety Operating Guide

Benzenemethanamine, N-butyl-4-(trifluoromethyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: Benzenemethanamine, N-butyl-4-(trifluoromethyl)- [1]

Executive Summary & Chemical Identification

This guide outlines the mandatory disposal procedures for Benzenemethanamine, N-butyl-4-(trifluoromethyl)- (also known as N-butyl-4-(trifluoromethyl)benzylamine).[1]

Unlike standard organic amines, this compound presents a dual-hazard profile: corrosivity typical of secondary amines and toxic thermal decomposition (Hydrogen Fluoride generation) due to the trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) group. Standard organic waste streams often lack the scrubbing capacity for fluorinated byproducts, making correct segregation critical.
Chemical Attribute Specification
Systematic Name

-Butyl-1-[4-(trifluoromethyl)phenyl]methanamine
CAS Number Not widely listed; Analogous to 3300-51-4 (Primary Amine)
Molecular Formula

Functional Class Fluorinated Secondary Amine
Primary Hazards Corrosive (Skin/Eye), Combustible, HF Generator (Thermal)
RCRA Waste Code D002 (Corrosive), Potential D001 (Ignitable)

Pre-Disposal Risk Assessment

Before handling waste, you must understand the causality behind the safety protocols.

A. The Fluorine Factor (Thermal Decomposition)

The presence of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group is the critical disposal determinant. Upon incineration, this group does not combust into benign ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

and

. Instead, it releases Hydrogen Fluoride (HF) gas.
  • Operational Implication: This waste cannot be sent to standard fuel-blending incinerators used for non-halogenated solvents.[1] It must be routed to a facility equipped with wet scrubbers capable of neutralizing acid gases.

B. The Amine Factor (Incompatibility)

As a secondary amine, this compound is a base.

  • Operational Implication:

    • Do NOT mix with acids: Exothermic neutralization can pressurize containers.[1]

    • Do NOT mix with Nitrosating Agents: Mixing with nitrites or oxidizers can form N-nitrosamines , which are potent carcinogens [1].[1]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection

Objective: Prevent immediate chemical reactions and ensure downstream compliance.

  • Select Container: Use HDPE (High-Density Polyethylene) or Borosilicate Glass .[1]

    • Avoid: Aluminum or active metals (amines can be corrosive to aluminum).[1]

  • Segregate Stream: Dedicate a specific waste container labeled "HALOGENATED ORGANIC - BASIC" .

    • Critical Check: Ensure no acetone or aldehydes are present if the waste is acidified, as this can lead to polymerization, though less likely in basic conditions.

Phase 2: Neutralization (Optional/Situational)

Generally, lab-scale quantities should be disposed of as neat waste.[1] However, if part of a larger aqueous stream:

  • Adjust pH to 10-11 to keep the amine in its neutral organic phase for extraction, OR

  • If disposing of an aqueous salt solution, ensure the pH is between 5 and 9 before releasing to a specialized industrial wastewater treatment plant (ONLY if permitted by local POTW regulations). For most R&D labs, collect as hazardous liquid waste.

Phase 3: Labeling & Documentation

Every container must carry a hazardous waste label with the following specific data to protect waste handlers:

  • Constituents: N-Butyl-4-(trifluoromethyl)benzylamine (95%+), Trace Solvents.[1]

  • Hazards: Corrosive, Toxic.[2][3][4]

  • Specific Warning: "CONTAINS ORGANIC FLUORINE - INCINERATION REQUIRES HF SCRUBBING."[1]

Visual Workflows

Figure 1: Waste Stream Decision Matrix

This logic gate ensures the material never enters an incompatible waste stream.

WasteDecision cluster_warning CRITICAL SEGREGATION Start Waste Generation: N-Butyl-4-(trifluoromethyl)benzylamine IsMixed Is the waste mixed with other solvents? Start->IsMixed CheckSolvent Identify Co-Solvent IsMixed->CheckSolvent Yes StreamA Stream A: Halogenated Basic Organic (High BTU, HF Scrubber Req) IsMixed->StreamA No (Pure) HalogenCheck Does co-solvent contain Halogens (DCM, Chloroform)? CheckSolvent->HalogenCheck HalogenCheck->StreamA Yes HalogenCheck->StreamA No (Force to Halogenated due to Amine) StreamB Stream B: Non-Halogenated Basic (DO NOT USE - Cross Contamination)

Caption: Decision matrix forcing the material into the Halogenated Waste stream regardless of co-solvents to ensure proper incineration.

Figure 2: Cradle-to-Grave Disposal Path

This diagram illustrates the lifecycle of the waste, emphasizing the critical destruction phase.[1]

DisposalPath Lab Laboratory Accumulation Point Pickup EHS/Vendor Pickup (DOT Class 8/3) Lab->Pickup Label: Halogenated Facility TSDF (Treatment Storage Disposal Facility) Pickup->Facility Manifest Tracking Incinerator Rotary Kiln Incinerator (>1000°C) Facility->Incinerator Feed Injection Scrubber Wet Scrubber System (Caustic Soda Spray) Incinerator->Scrubber Flue Gas (contains HF) Release Neutralized Emission (CO2, H2O, N2, CaF2) Incinerator->Release FORBIDDEN Scrubber->Release Clean Exhaust

Caption: The mandatory path through a TSDF equipped with wet scrubbers to neutralize the Hydrogen Fluoride generated during combustion.

Emergency Contingencies

In the event of a spill during transfer or disposal preparation:

ScenarioImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.[1] Seek medical aid.Amines penetrate skin; alkaline burns can be delayed.[1]
Spill (Liquid) Absorb with vermiculite or clay .[1] Do NOT use paper towels (fire risk).[1]Inert absorbents prevent reaction.[1] Combustible amines can ignite on cellulose.[1]
Fire Use Dry Chemical or Alcohol-resistant foam .[1]Water spray may spread the burning amine. Burning releases toxic fluoride fumes.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators. EPA.gov.[1] [Link]

  • PubChem. (2025).[1] 4-(Trifluoromethyl)benzylamine Compound Summary. National Library of Medicine. [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1] [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.